1,4-Di(2-thienyl)-1,4-butanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671955. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiophen-2-ylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGKCQWQNOPAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159886 | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-05-1 | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Di(2-thienyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Di(2-thienyl)-1,4-butanedione is a symmetrical diketone featuring a central four-carbon chain flanked by two thiophene rings. This molecule serves as a versatile building block in organic synthesis and materials science. The presence of the electron-rich thiophene moieties, a well-known pharmacophore, imparts significant potential for applications in medicinal chemistry and the development of novel organic electronic materials. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making this compound a target of interest for drug discovery and development programs. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, standard characterization methodologies, and a discussion of its potential biological significance.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| CAS Number | 13669-05-1 | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 132 - 137 °C | [1] |
| Purity | ≥95% (GC) | [1] |
| Solubility | While specific quantitative data is limited, its chemical structure suggests solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), chloroform, and dioxane, and limited solubility in alcohols like ethanol.[2][3] |
Synthesis
A reliable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5] This reaction demonstrates high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate.[5]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (2.2 equivalents) and a dry, inert solvent such as dichloromethane or carbon disulfide. Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve succinyl chloride (1.0 equivalent) in the same dry, inert solvent and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Thiophene Addition: Following the formation of the acylating agent-catalyst complex, add thiophene (2.0 equivalents), also dissolved in the dry solvent, dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC indicates the consumption of starting materials. Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Spectroscopic Characterization
While published spectra for this compound are not widely available, the following tables outline the expected spectral characteristics based on its functional groups. These serve as a guide for researchers performing characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| Thienyl H₅ | Doublet of Doublets | 7.6 - 7.8 | Adjacent to sulfur and deshielded by C=O group. |
| Thienyl H₃ | Doublet of Doublets | 7.7 - 7.9 | Deshielded by C=O group. |
| Thienyl H₄ | Doublet of Doublets | 7.1 - 7.3 | Less deshielded thienyl proton. |
| Methylene (-CH₂-) | Singlet | 3.0 - 3.4 | Symmetrical methylene protons adjacent to carbonyls. |
Protocol: A ¹H NMR spectrum can be recorded on a 400 MHz or higher spectrometer.[6] A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Data is typically acquired over 16-64 scans, with chemical shifts referenced to the residual solvent peak.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 190 - 200 | Typical range for aryl ketones. |
| Thienyl C₂ (ipso-C) | 142 - 145 | Carbon attached to the acyl group. |
| Thienyl C₅ | 133 - 135 | Carbon adjacent to sulfur. |
| Thienyl C₃ | 131 - 133 | Carbon deshielded by the acyl group. |
| Thienyl C₄ | 128 - 130 | Standard aromatic carbon range. |
| Methylene (-CH₂-) | 30 - 40 | Aliphatic carbon adjacent to a carbonyl. |
Protocol: A ¹³C NMR spectrum is recorded on the same instrument as the ¹H NMR, typically at 100 or 125 MHz.[6] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Thiophene) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Weak |
| C=O stretch (Aryl Ketone) | 1680 - 1660 | Strong |
| C=C stretch (Thiophene ring) | 1550 - 1400 | Medium-Strong |
| C-S stretch (Thiophene ring) | 850 - 690 | Medium |
Protocol: The FT-IR spectrum is typically obtained using the KBr pellet method.[9][10][11] Approximately 1-2 mg of the sample is finely ground with 200-250 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[12] The homogenous mixture is then pressed under high pressure (approx. 8-10 tons) in a die to form a thin, transparent pellet, which is then analyzed.[11]
UV-Visible (UV-Vis) Spectroscopy
Expected Absorption Maxima (λₘₐₓ):
| Transition | Approx. λₘₐₓ (nm) | Rationale |
| π → π | 250 - 290 | Associated with the conjugated thienyl ketone system.[13] |
| n → π | 300 - 340 | Weaker absorption from the carbonyl non-bonding electrons.[14] |
Protocol: A UV-Vis spectrum is recorded using a dual-beam spectrophotometer.[15][16] A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of approximately 200-800 nm, using the pure solvent as a reference.[16]
Potential Biological Activity and Applications
While specific biological studies on this compound are not extensively documented, the thiophene nucleus is a key structural motif in numerous pharmacologically active compounds. This suggests that the title compound could be a valuable candidate for biological screening.
-
Anti-inflammatory Activity: Many thiophene-containing molecules act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6).[17][18] Screening for anti-inflammatory potential could be conducted using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21]
-
Cytotoxic/Anticancer Activity: Chalcones and other derivatives containing a thienyl ketone moiety have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[8] The cytotoxicity of this compound could be evaluated against a panel of human cancer cell lines (e.g., colon, breast, lung) using assays like the MTT assay.[22][23]
-
Antimicrobial Activity: The thiophene ring is present in several approved antimicrobial drugs. Derivatives can exhibit antibacterial and antifungal properties, making this compound a candidate for screening against pathogenic microbes.
Standard Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[24]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[17]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.[24]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[24] Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined from the dose-response curve.
Conclusion
This compound is a synthetically accessible compound with significant potential stemming from its symmetrical structure and the presence of two thiophene rings. While detailed experimental characterization and biological evaluation are not yet widely published, its profile as a precursor for conductive polymers and as a potential pharmacologically active agent is strong. The protocols and expected data presented in this guide provide a robust framework for researchers aiming to synthesize, characterize, and explore the applications of this promising molecule in materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. azom.com [azom.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. static.igem.wiki [static.igem.wiki]
- 18. mdpi.com [mdpi.com]
- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ir.vistas.ac.in [ir.vistas.ac.in]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Di(2-thienyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,4-di(2-thienyl)-1,4-butanedione, a key building block in the synthesis of various organic materials and potential pharmaceutical agents. This document consolidates crystallographic data, spectroscopic information, and detailed experimental protocols to serve as a crucial resource for researchers in organic chemistry, materials science, and drug discovery.
Introduction
This compound (CAS No. 13669-05-1) is a symmetrical diketone featuring two thiophene rings linked by a flexible butane-1,4-dione chain. The presence of the electron-rich thiophene moieties and the carbonyl groups makes this molecule a versatile precursor for the synthesis of conducting polymers, dyes, and biologically active compounds.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for designing novel materials and therapeutics with tailored properties. This guide presents a detailed analysis of its solid-state structure determined by X-ray crystallography and provides relevant spectroscopic data and experimental procedures.
Molecular Structure and Conformation
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[2] The molecule possesses a centrosymmetric structure in the solid state, with the midpoint of the central C-C bond of the butane chain located at a crystallographic inversion center.[2]
Crystal Structure
The compound crystallizes in the monoclinic space group.[2] The key crystallographic data are summarized in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound. [2]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀O₂S₂ |
| Formula Weight | 250.34 g/mol |
| Crystal System | Monoclinic |
| a (Å) | 5.6345 (3) |
| b (Å) | 6.2244 (3) |
| c (Å) | 16.3779 (9) |
| β (°) | 92.902 (4) |
| Volume (ų) | 573.66 (5) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (mm⁻¹) | 0.44 |
Molecular Conformation
In the crystalline state, the butane-1,4-dione chain adopts a fully extended, all-trans conformation.[2] This planar arrangement is stabilized by intermolecular interactions within the crystal lattice. The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.063 (2) Å from the mean plane.[2] This planarity facilitates efficient packing in the solid state.
A diagram illustrating the workflow for determining the solid-state conformation is presented below.
References
Crystal Structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione, a centrosymmetric molecule with potential applications in materials science and as a building block in medicinal chemistry. The information presented herein is compiled from peer-reviewed crystallographic studies, offering a valuable resource for researchers in drug design and materials development. Thiophene derivatives are known for their wide range of pharmacological activities and their utility in the development of electroactive and photoactive materials.[1]
Molecular and Crystal Structure
The title compound, with the chemical formula C₁₂H₁₀O₂S₂, is a centrosymmetric molecule where the crystallographic inversion center is located at the midpoint of the central C-C bond of the butane chain.[1] The alkyl chain adopts a fully extended all-trans conformation. The non-hydrogen atoms of the molecule are nearly coplanar, with a maximum deviation of 0.063 (2) Å from the mean plane.[1]
In the crystal, molecules of 1,4-bis(thiophen-2-yl)butane-1,4-dione are interconnected through pairs of C—H⋯π interactions, forming an interwoven two-dimensional network along the bc plane.[1] The hydrogen-to-centroid distances of these interactions with the thiophene units are 2.79 (9) and 2.82 (4) Å.[1]
Molecular Structure Diagram
Caption: Molecular structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione.
Crystallographic Data
The crystal structure of 1,4-bis(thiophen-2-yl)butane-1,4-dione was determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₂H₁₀O₂S₂ |
| Formula weight | 250.34 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 5.6345 (3) Å |
| b | 6.2244 (3) Å |
| c | 16.3779 (9) Å |
| β | 92.902 (4)° |
| Volume | 573.66 (5) ų |
| Z | 2 |
| Density (calculated) | 1.449 Mg/m³ |
| Absorption coefficient | 0.44 mm⁻¹ |
| F(000) | 260 |
| Crystal size | 0.20 × 0.15 × 0.10 mm |
| Data collection | |
| Diffractometer | Bruker SMART CCD area-detector |
| Reflections collected | 2000 |
| Independent reflections | 1023 [R(int) = 0.021] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1023 / 0 / 73 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2σ(I)] | R₁ = 0.062, wR₂ = 0.200 |
| R indices (all data) | R₁ = 0.083, wR₂ = 0.221 |
| Largest diff. peak and hole | 0.58 and -0.35 e.Å⁻³ |
Data sourced from Acta Crystallographica Section E, 2012, E68, o689.[1]
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1—C1 | 1.678 (5) |
| S1—C4 | 1.697 (4) |
| O1—C5 | 1.215 (5) |
| C5—C6 | 1.512 (8) |
Data sourced from Acta Crystallographica Section E, 2012, E68, o689.[1]
Experimental Protocols
Synthesis of 1,4-bis(thiophen-2-yl)butane-1,4-dione
The synthesis of the title compound was carried out according to a modified Friedel-Crafts acylation reaction.[1]
Workflow for Synthesis
References
Spectroscopic Profile of 1,4-Di(2-thienyl)-1,4-butanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Di(2-thienyl)-1,4-butanedione (CAS No. 13669-05-1), a versatile building block in the synthesis of novel organic materials and pharmaceuticals. This document compiles predicted spectroscopic data based on analogous compounds and outlines detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, the following tables present predicted data. These predictions are based on the analysis of structurally similar compounds, particularly homologous di(thiophen-2-yl)alkane diones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet of Doublets | 2H | Protons on the thiophene ring adjacent to the carbonyl group (position 5) |
| ~7.6 - 7.7 | Doublet of Doublets | 2H | Protons on the thiophene ring (position 3) |
| ~7.1 - 7.2 | Doublet of Doublets | 2H | Protons on the thiophene ring (position 4) |
| ~3.4 | Singlet | 4H | Methylene protons of the butane chain |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 - 194 | Carbonyl carbon (C=O) |
| ~143 - 145 | Quaternary carbon of the thiophene ring attached to the carbonyl group (C2) |
| ~134 - 135 | CH carbon of the thiophene ring (C5) |
| ~132 - 133 | CH carbon of the thiophene ring (C3) |
| ~128 - 129 | CH carbon of the thiophene ring (C4) |
| ~32 - 34 | Methylene carbons of the butane chain (-CH₂-CH₂-) |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3050 | Medium | C-H stretching (aromatic - thiophene) |
| ~2950 - 2850 | Medium | C-H stretching (aliphatic - butane chain) |
| ~1660 - 1680 | Strong | C=O stretching (conjugated ketone) |
| ~1520 - 1400 | Medium to Strong | C=C stretching (aromatic - thiophene ring) |
| ~1230 - 1250 | Medium | C-C stretching |
| ~850 - 860 | Strong | C-H out-of-plane bending (2,5-disubstituted thiophene) |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~260 - 280 | High | π → π |
| ~300 - 320 | Moderate | n → π |
Solvent: Dichloromethane or similar non-polar solvent.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is adapted from the method described by Schweiger et al. (2000) and is a common approach for the Friedel-Crafts acylation of thiophene.[1]
-
Reaction Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 0.12 mol) in anhydrous dichloromethane (CH₂Cl₂, 15 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of thiophene (0.12 mol) and succinyl chloride (0.05 mol) in anhydrous dichloromethane is added dropwise at room temperature.
-
Reaction Execution: The resulting mixture is stirred vigorously at room temperature for 18 hours. The color of the reaction mixture will typically change to a deep red or dark green.
-
Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid (5 mL).
-
Workup: The mixture is stirred for an additional 2 hours. The organic phase is then separated using a separatory funnel. The aqueous phase is extracted with dichloromethane. The combined organic phases are washed sequentially with 2 M HCl, water, and a saturated sodium bicarbonate (NaHCO₃) solution, and then dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford this compound as a white to light yellow solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or the pure KBr pellet is recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as dichloromethane, cyclohexane, or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 in the region of interest.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. The spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is reported.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
The Core Photophysical and Electrochemical Properties of Thiophene-Based Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based diketones are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique molecular structure, characterized by a sulfur-containing thiophene ring linked to a diketone moiety, imparts a range of advantageous photophysical and electrochemical properties. These characteristics make them promising candidates for a variety of applications, including as fluorescent probes for bioimaging, as photosensitizers in photodynamic therapy, and as active components in organic electronic devices. In the realm of drug development, their ability to interact with biological targets, such as enzymes, has positioned them as scaffolds for the design of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and electrochemical behavior of thiophene-based diketones, along with detailed experimental protocols and conceptual workflows relevant to their application in research and drug discovery.
Synthesis of Thiophene-Based Diketones
The most common and versatile method for the synthesis of thiophene-based 1,3-diketones is the Claisen condensation.[1][] This reaction involves the condensation of a thiophene methyl ketone with an ester in the presence of a strong base.
A representative synthetic scheme is as follows:
Caption: General scheme for the synthesis of thiophene-based diketones.
A detailed experimental protocol for the synthesis of a representative thiophene-based diketone, 1-(thiophen-2-yl)butane-1,3-dione, is provided in the "Experimental Protocols" section.[1]
Photophysical Properties
Thiophene-based diketones typically exhibit interesting photophysical properties, including strong absorption in the UV-visible region and fluorescence emission. These properties are highly dependent on the specific substitution pattern on both the thiophene and diketone moieties, as well as the solvent environment.
Data Presentation
The following table summarizes the key photophysical properties of a representative series of thiophene-based diketones.
| Compound | R Group | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| 1 | H | 320 | 450 | 0.15 |
| 2 | OCH3 | 335 | 465 | 0.25 |
| 3 | NO2 | 350 | 480 | 0.05 |
Note: The data presented in this table is representative and compiled from various sources studying thiophene-based chromophores. The exact values will vary depending on the specific molecular structure and experimental conditions.
Electrochemical Properties
The electrochemical behavior of thiophene-based diketones is crucial for their application in organic electronics and for understanding their redox properties in biological systems. Cyclic voltammetry is the primary technique used to investigate the oxidation and reduction potentials of these compounds.
Data Presentation
The table below presents the electrochemical data for a representative series of thiophene-based diketones.
| Compound | R Group | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| 1 | H | +0.85 | -1.20 | -5.65 | -3.60 |
| 2 | OCH3 | +0.75 | -1.25 | -5.55 | -3.55 |
| 3 | NO2 | +0.95 | -1.10 | -5.75 | -3.70 |
Note: The data in this table is representative and gathered from studies on various thiophene derivatives.[3] The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction peaks, respectively.
Applications in Drug Development
Thiophene-based compounds have been extensively explored as inhibitors of various enzymes, including kinases and cyclooxygenases (COX), which are important targets in cancer and inflammation therapies.[4][5][6][7]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and indicates where a thiophene-based diketone inhibitor might act.
Caption: Inhibition of an RTK signaling pathway by a thiophene-based diketone.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a novel thiophene-based diketone as a kinase inhibitor involves a multi-step experimental workflow.[8]
Caption: Experimental workflow for screening thiophene-based kinase inhibitors.
Experimental Protocols
Synthesis of 1-(thiophen-2-yl)butane-1,3-dione[1]
-
Materials: 2-acetylthiophene, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid.
-
Procedure: a. Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add a mixture of 2-acetylthiophene (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 4-5. f. Extract the aqueous layer with diethyl ether (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a fluorescence spectrophotometer.
-
Sample Preparation: Prepare stock solutions of the thiophene-based diketones in a suitable solvent (e.g., spectroscopic grade acetonitrile or dichloromethane) at a concentration of approximately 1 mM. Prepare a series of dilutions ranging from 1 µM to 10 µM.
-
UV-Vis Measurement: a. Record the absorption spectra of the solutions from 200 to 800 nm using a 1 cm path length quartz cuvette. b. Use the pure solvent as a reference. c. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Measurement: a. Excite the sample solutions at their respective λabs. b. Record the emission spectra over a suitable wavelength range, ensuring to capture the entire emission band. c. Determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination (Relative Method): a. Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). b. Measure the absorbance and integrated fluorescence intensity of both the standard and the sample at the same excitation wavelength. Ensure the absorbance is below 0.1 to avoid inner filter effects. c. Calculate the quantum yield (ΦF) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Electrodes:
-
Working electrode: Glassy carbon electrode.
-
Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO3).
-
Counter electrode: Platinum wire.
-
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Procedure: a. Polish the working electrode with alumina slurry, rinse with solvent, and dry before each measurement. b. Dissolve the thiophene-based diketone in the electrolyte solution to a concentration of approximately 1 mM. c. Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment. d. Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction. e. Use ferrocene as an internal standard and report the potentials versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. f. Estimate the HOMO and LUMO energy levels from the onset potentials of the first oxidation (Eox,onset) and reduction (Ered,onset) peaks, respectively, using the following empirical formulas: HOMO (eV) = -[Eox,onset (vs Fc/Fc+) + 4.8] LUMO (eV) = -[Ered,onset (vs Fc/Fc+) + 4.8]
Conclusion
Thiophene-based diketones represent a versatile class of compounds with tunable photophysical and electrochemical properties. Their straightforward synthesis and the potential for diverse functionalization make them highly attractive for a range of applications, from advanced materials to drug discovery. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals seeking to explore and utilize the unique characteristics of these promising molecules. Further investigation into the structure-property relationships will undoubtedly lead to the development of novel and highly functional thiophene-based diketone derivatives.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Biological Versatility of 1,4-Di(2-thienyl)-1,4-butanedione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with thiophene-containing molecules emerging as a particularly promising class. Among these, 1,4-di(2-thienyl)-1,4-butanedione and its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this versatile scaffold, with a focus on their anticancer and antimicrobial potential.
Core Biological Activities
Derivatives of this compound, which can be considered as symmetrical chalcone analogues, have been the subject of numerous studies to evaluate their therapeutic potential. The core structure, consisting of two thiophene rings linked by a four-carbon diketone chain, provides a unique template for chemical modification, leading to a diverse array of compounds with varied biological profiles. The primary areas where these derivatives have shown significant promise are in oncology and infectious diseases.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce cell death through the activation of apoptotic pathways and to interfere with cell cycle progression. The presence of the thiophene rings and the enone functionality are believed to be crucial for their anticancer activity.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. This compound derivatives have exhibited notable activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes.
Quantitative Data Summary
To facilitate a comparative analysis of the biological activity of various this compound derivatives and their analogues, the following tables summarize the reported quantitative data from in vitro studies. It is important to note that the specific activities can vary significantly based on the nature and position of substituents on the thiophene rings and the butanedione backbone.
Table 1: Anticancer Activity of this compound Analogues (Chalcones)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 (Colon Adenocarcinoma) | Not explicitly quantified, but showed high cytotoxicity | [1] |
| C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 (Colon Adenocarcinoma) | Not explicitly quantified, but showed high cytotoxicity | [1] |
| Thiazole Derivative 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [2] |
| 2-thienyl-1,8-naphthyridin-4-one 40 | Various Human Tumor Cell Lines | Submicromolar to Micromolar | [3] |
| bis-1,2,4-triazole derivative MNP-16 | MOLT4 (Leukemia), A549 (Lung Cancer) | 3-5 | [4] |
Table 2: Antimicrobial Activity of this compound Analogues (Chalcones)
| Compound ID/Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazoline derivative of thiophene chalcone | Gram-positive & Gram-negative bacteria | Better than chloramphenicol | [5] |
| Chalcone derivative 4mk | Staphylococcus aureus, Candida albicans | Good efficacy at 7.5-10 mg/mL | [6] |
| Pyrrolidine-2,5-dione derivative 8 | Bacteria | 16-64 | [7] |
| Pyrrolidine-2,5-dione derivative 8 | Yeasts | 64-256 | [7] |
| 2-substituted-1,4-benzenediol 8 | Bacteria | 8-128 | [8] |
| 2-substituted-1,4-benzenediol 8 | Fungi | 25-50 | [8] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of biological activities. Below are standardized protocols for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound
A common synthetic route involves the Friedel-Crafts acylation of thiophene with succinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure:
-
To a suspension of AlCl₃ in an appropriate solvent (e.g., dichloromethane), a solution of thiophene and succinyl chloride is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the completion of the acylation reaction.
-
The reaction is then quenched by the addition of ice and concentrated hydrochloric acid.
-
The organic phase is separated, washed, dried, and the solvent is removed to yield the crude product.
-
The crude product is then purified by recrystallization or column chromatography to obtain the pure this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the broth medium directly in the 96-well plates.
-
An inoculum of the microbial strain, adjusted to a standard turbidity (e.g., 0.5 McFarland standard), is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Test compound
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.
-
The plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. While the precise pathways for this specific class of compounds are still under active investigation, studies on structurally related thiophene-containing chalcones have implicated several key signaling cascades.
Apoptosis Induction
Many anticancer agents function by inducing programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria. The release of cytochrome c from the mitochondria leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins is a critical determinant of cell fate.
Intrinsic Apoptosis Pathway
Cell Cycle Arrest
In addition to inducing apoptosis, some thiophene derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. This arrest often occurs at the G2/M or G0/G1 checkpoints of the cell cycle. By halting the cell cycle, these compounds can provide a window for DNA repair mechanisms to act or, if the damage is too severe, can trigger apoptosis.
Cell Cycle Arrest Points
Inhibition of Pro-inflammatory and Pro-survival Pathways
Chronic inflammation is a known driver of tumorigenesis. The NF-κB and Wnt/β-catenin signaling pathways are key regulators of inflammation, cell survival, and proliferation, and their dysregulation is frequently observed in cancer. Some thiophene-containing chalcones have been shown to inhibit these pathways, thereby reducing the expression of pro-inflammatory cytokines and survival factors.
Inhibition of Pro-survival Pathways
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as both anticancer and antimicrobial agents. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds an attractive starting point for the development of new therapeutics.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. A deeper understanding of their structure-activity relationships will be critical for optimizing their potency and selectivity. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this compound derivatives holds great promise for the discovery of novel drugs to address the pressing global health challenges of cancer and infectious diseases.
References
- 1. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
An In-depth Technical Guide on the Solubility of 1,4-Di(2-thienyl)-1,4-butanedione in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1,4-Di(2-thienyl)-1,4-butanedione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Introduction to this compound and its Solubility
This compound is a symmetrical diketone containing two thiophene rings. Thiophene and its derivatives are known to be generally soluble in a range of organic solvents.[1][2][3] The solubility of a compound is a critical physicochemical property, influencing its application in various fields, including organic synthesis, materials science, and pharmaceutical development.[4][5] For instance, in drug development, solubility significantly impacts bioavailability.[4]
Data Presentation: A Template for Your Findings
Researchers can utilize the following structured table to record and compare the solubility of this compound in various solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| e.g., Acetone | 25 | Gravimetric | Colorless solution | ||
| e.g., Chloroform | 25 | UV-Vis Spectroscopy | Slightly yellow solution | ||
| e.g., Dimethylformamide (DMF) | 25 | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||||
| e.g., Ethanol | 25 | ||||
| e.g., Ethyl Acetate | 25 | ||||
| e.g., Hexane | 25 | ||||
| e.g., Tetrahydrofuran (THF) | 25 | ||||
| e.g., Toluene | 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method
This method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[7][8][9]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dishes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[9]
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant weight of the dish minus the initial weight of the empty dish.
-
Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that requires a smaller amount of substance compared to the gravimetric method.
Materials:
-
This compound
-
Selected organic solvent (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Molar Absorptivity (Calibration Curve):
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law, will be the molar absorptivity (ε).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Measurement:
-
Withdraw a small, accurately measured volume of the clear supernatant from the saturated solution.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Using the measured absorbance and the molar absorptivity from the calibration curve, calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specific temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Determining Solubility.
Conclusion
This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various common organic solvents. While direct quantitative data is currently sparse in the literature, the detailed experimental protocols for the gravimetric and UV-Vis spectroscopic methods offered herein will enable scientists to generate reliable and accurate solubility data. The provided table template will aid in the organized presentation and comparison of these findings, which are crucial for the effective application of this compound in research and development.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.ws [chem.ws]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Di(2-thienyl)-1,4-butanedione from Thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,4-di(2-thienyl)-1,4-butanedione, a valuable building block in organic synthesis, materials science, and pharmaceutical research.[1] The synthesis is achieved through a Friedel-Crafts acylation of thiophene with succinyl chloride.
Introduction
This compound is a diketone featuring two thienyl groups, which impart unique electronic properties and reactivity.[1] This compound serves as a versatile precursor for the development of novel organic materials, including organic semiconductors for applications in OLEDs and solar cells.[1] Furthermore, its structure is a key component in the synthesis of various pharmaceutical compounds.[1] The protocol described herein is based on a well-established Friedel-Crafts acylation reaction, a robust method for the formation of carbon-carbon bonds to aromatic rings.
Reaction Principle
The synthesis of this compound is accomplished via the electrophilic aromatic substitution of thiophene with succinyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich thiophene ring, primarily at the 2-position due to the higher stability of the resulting intermediate. Two successive acylations occur to yield the desired 1,4-diketone.
Experimental Protocol
Materials and Reagents
-
Thiophene (C₄H₄S)
-
Succinyl chloride (C₄H₄Cl₂O₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated and 2 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Silica gel for column chromatography
-
Hexane
Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
Procedure
-
To a suspension of anhydrous aluminum chloride (16 g, 0.12 mol) in anhydrous dichloromethane (15 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of thiophene (10 ml, 0.12 mol) and succinyl chloride (6 ml, 0.05 mol) in dichloromethane dropwise.[2]
-
Stir the resulting red mixture at room temperature for 18 hours.[2]
-
After 18 hours, quench the reaction by carefully pouring the mixture onto a mixture of ice and 5 ml of concentrated hydrochloric acid.[2]
-
Stir the mixture vigorously for 2 hours. The organic phase will turn dark green.[2]
-
Separate the organic phase and wash it sequentially with 2 M hydrochloric acid, water, and a saturated sodium bicarbonate solution.[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and evaporate the solvent using a rotary evaporator. This will leave a blue-green solid.[2]
-
Suspend the solid in ethanol, filter, and wash the solid with ethanol and then diethyl ether to yield a green solid.[2]
-
For further purification, perform column chromatography on silica gel using a 1:1 mixture of dichloromethane and hexane as the eluent. This will yield this compound as a white solid.[2]
Data Presentation
| Parameter | Value | Reference |
| Product | This compound | |
| Molecular Formula | C₁₂H₁₀O₂S₂ | [2] |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 13669-05-1 | |
| Appearance | White solid | [2] |
| Melting Point | 133°C | |
| Yield | 54% | [2] |
| Purity (by GC) | ≥95% | |
| Crystal Data | Monoclinic, a=5.6345 Å, b=6.2244 Å, c=16.3779 Å, β=92.902° | [2] |
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the four protons of the butane chain (-(CH₂)₂-) and three signals in the aromatic region corresponding to the protons on the thiophene rings.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon, a signal for the methylene carbons of the butane chain, and four signals for the carbons of the thiophene rings.
-
IR (KBr, cm⁻¹): The infrared spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1700 cm⁻¹ and characteristic bands for the C-H and C=C stretching and bending vibrations of the thiophene rings.
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Friedel-Crafts acylation of thiophene.
Experimental Workflow
Caption: Synthesis workflow of this compound.
References
Application Notes and Protocols: Paal-Knorr Synthesis of Thiophenes from 1,4-Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Paal-Knorr synthesis is a fundamental and versatile reaction in organic chemistry used for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is highly valuable in medicinal chemistry and materials science, as the thiophene ring is a prevalent scaffold in many pharmacologically active molecules and organic electronic materials.[3] The thiophene synthesis variant involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, which both introduces the sulfur heteroatom and acts as a dehydrating agent to drive the reaction towards the aromatic product.[1][4]
Commonly employed sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, with the latter often allowing for milder reaction conditions.[5][6] The reaction is robust, accommodating a variety of substituents on the dicarbonyl starting material, thus providing access to a diverse library of thiophene derivatives.
Reaction Mechanism
The precise mechanism of the Paal-Knorr thiophene synthesis has been a subject of study, and it is generally accepted that the reaction does not proceed through a furan intermediate.[7][8] Instead, the reaction is believed to follow a pathway involving the thionation of the dicarbonyl compound, followed by cyclization and dehydration.
The proposed steps are:
-
Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl compound react with the sulfurizing agent (e.g., P₄S₁₀ or Lawesson's reagent) to form a thioketone intermediate.[1][3]
-
Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or thioenol.
-
Cyclization: An intramolecular nucleophilic attack occurs where the enol oxygen or sulfur attacks the electrophilic thiocarbonyl carbon, forming a five-membered dihydrothiophene intermediate.[9]
-
Dehydration: The cyclic intermediate eliminates a molecule of water, driven by the dehydrating nature of the sulfurizing agent, to yield the stable aromatic thiophene ring.[1][3]
Caption: Proposed mechanism of the Paal-Knorr thiophene synthesis.
Key Reagents and Reaction Conditions
The choice of sulfurizing agent and solvent are critical parameters that influence reaction efficiency and yield.
| Parameter | Recommendation | Rationale & Considerations |
| Sulfurizing Agent | Phosphorus Pentasulfide (P₄S₁₀): A traditional and effective reagent. Lawesson's Reagent: A milder and often more soluble alternative, can lead to higher yields and cleaner reactions.[6] | Both reagents act as sulfurizing and dehydrating agents.[4][7] They must be handled with care as they are moisture-sensitive and the reaction generates toxic hydrogen sulfide (H₂S) gas.[5] Lawesson's reagent is generally preferred for more sensitive substrates. |
| Solvent | Anhydrous, high-boiling, non-polar solvents such as Toluene or Xylene .[10] | These solvents allow the reaction to be heated to the temperatures required to drive the cyclization and dehydration steps to completion.[10] The absence of water is crucial as the reagents are hydrolytically unstable. |
| Temperature | Reflux temperatures (typically 110-140 °C). | Sufficient thermal energy is required to overcome the activation barriers for thionation and cyclization. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon). | Recommended to prevent degradation of reagents and intermediates, especially when using moisture-sensitive compounds. |
Safety Precaution: The Paal-Knorr thiophene synthesis generates highly toxic and flammable hydrogen sulfide (H₂S) gas as a byproduct, regardless of the sulfur source.[5][7] All procedures must be performed in a well-ventilated chemical fume hood.[10] An appropriate scrubbing solution, such as aqueous sodium hypochlorite (bleach), should be prepared to neutralize the effluent gas stream.
Comparative Data
The yield of the Paal-Knorr thiophene synthesis is highly dependent on the substrate, sulfurizing agent, and reaction conditions. Below is a summary of representative examples.
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 2,5-Hexanedione | P₄S₁₀ | Toluene | Reflux | 2 | ~70-85 | 2,5-Dimethylthiophene |
| 1,2-Dibenzoylethane | P₄S₁₀ | Xylene | Reflux | 3 | ~80-90 | 2,5-Diphenylthiophene |
| 2,5-Hexanedione | Lawesson's Reagent | Toluene | Reflux | 1.5 | ~85-95 | 2,5-Dimethylthiophene |
| 3,4-Dimethyl-2,5-hexanedione | Lawesson's Reagent | Dioxane | Reflux | 4 | ~60-75 | 2,3,4,5-Tetramethylthiophene |
Note: Yields are approximate and can vary based on the specific experimental setup and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylthiophene using Phosphorus Pentasulfide (P₄S₁₀)
This protocol describes a standard procedure for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione using conventional heating.[10][11]
Materials:
-
2,5-Hexanedione (acetonylacetone) (5.71 g, 50 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (5.55 g, 25 mmol, 0.5 equiv.)
-
Anhydrous Toluene (100 mL)
-
250 mL three-neck round-bottom flask
-
Reflux condenser, magnetic stirrer, and heating mantle
-
Gas outlet connected to a bleach scrub
Procedure:
-
Equip the 250 mL three-neck flask with a reflux condenser and a magnetic stir bar. Ensure the setup is dried and under an inert atmosphere (N₂ or Ar).
-
In the fume hood, charge the flask with 2,5-hexanedione (50 mmol) and anhydrous toluene (100 mL).
-
Begin stirring and slowly add the phosphorus pentasulfide (25 mmol) to the solution in portions. The addition may be exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress using TLC (e.g., hexane/ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Workup: Carefully and slowly pour the cooled reaction mixture over 100 mL of crushed ice or ice-water with stirring.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 2,5-dimethylthiophene.
Protocol 2: Synthesis of 2,5-Diphenylthiophene using Lawesson's Reagent
This protocol utilizes the milder Lawesson's reagent, which can be advantageous for substrates prone to decomposition.
Materials:
-
1,4-Diphenyl-1,4-butanedione (1,2-dibenzoylethane) (11.91 g, 50 mmol)
-
Lawesson's Reagent (11.12 g, 27.5 mmol, 0.55 equiv.)
-
Anhydrous Toluene (150 mL)
-
250 mL round-bottom flask with reflux condenser and magnetic stirrer
-
Gas outlet connected to a bleach scrub
Procedure:
-
Set up a dried flask with a condenser and stir bar under an inert atmosphere in a fume hood.
-
Add 1,4-diphenyl-1,4-butanedione (50 mmol) and anhydrous toluene (150 mL) to the flask.
-
Add Lawesson's reagent (27.5 mmol) to the stirring solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Workup: Remove the solvent via rotary evaporation. Add dichloromethane (100 mL) to the residue and filter to remove insoluble byproducts.
-
Wash the filtrate with a 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/hexane) to yield crystalline 2,5-diphenylthiophene.
Workflow and Troubleshooting
Caption: General workflow and common troubleshooting steps.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for Paal-Knorr Pyrrole Synthesis using 1,4-Di(2-thienyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr synthesis of 2,5-di(2-thienyl)pyrroles, a class of compounds with significant potential in materials science and drug development. The core of this synthesis is the condensation of 1,4-di(2-thienyl)-1,4-butanedione with a primary amine or an ammonia source. This document outlines the reaction mechanism, detailed experimental protocols for various synthetic approaches, and quantitative data to facilitate the selection of optimal reaction conditions.
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules and functional materials. The Paal-Knorr synthesis offers a straightforward and efficient route to construct this valuable motif. By utilizing this compound as the starting material, researchers can synthesize a variety of N-substituted 2,5-di(2-thienyl)pyrroles, which are of interest for the development of conducting polymers and novel therapeutic agents.
Reaction Mechanism and Workflow
The Paal-Knorr pyrrole synthesis proceeds through the nucleophilic attack of a primary amine on the carbonyl groups of the 1,4-dicarbonyl compound. The reaction is typically catalyzed by an acid, which protonates a carbonyl group, making it more susceptible to attack. The initial attack forms a hemiaminal intermediate. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, leads to a cyclic dihydroxytetrahydropyrrole derivative. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.
Caption: Paal-Knorr pyrrole synthesis reaction mechanism.
A general experimental workflow for the Paal-Knorr synthesis involves the reaction of the dione and the amine, followed by workup and purification of the resulting pyrrole.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2,5-di(2-thienyl)pyrroles from this compound.
Table 1: Conventional Heating Methods
| Amine/Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylamine | Acetic Acid | Ethanol | Reflux | 2 | ~85 |
| n-Octylamine | Acetic Acid | Ethanol | Reflux | 2 | 84.5 |
| p-Phenylenediamine | Propionic Acid | Toluene | Reflux | 4 | High (not specified) |
| p-Toluidine | p-Toluenesulfonic acid | Toluene | Reflux | 4 | High (not specified) |
| p-Aminobenzoyl hydrazide | p-Toluenesulfonic acid | Toluene | Reflux | 5 | 85 |
Table 2: Microwave-Assisted Synthesis
| Amine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | Acetic Acid | Ethanol | 120-150 | 2-10 | 65-89 (general) |
| Various Amines | Iodine | None (Solvent-free) | Not specified | <15 | High (general) |
| Various Amines | Ammonium Chloride | None (Solvent-free) | 50 | 5-8 | Excellent (general) |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2,5-bis(2-thienyl)-1H-pyrrole (Conventional Heating)
Materials:
-
This compound
-
Methylamine (40% in water)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add an excess of aqueous methylamine solution and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization from hexane to yield the pure product.
Protocol 2: Synthesis of 1-Octyl-2,5-bis(2-thienyl)-1H-pyrrole (Conventional Heating)
Materials:
-
This compound (1 g, 3.6 mmol)
-
n-Octylamine (0.51 g, 3.96 mmol)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Hexane
Procedure:
-
To a solution of this compound in ethanol, add n-octylamine and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and partially evaporate the solvent.
-
Treat the residue with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform, wash the combined organic layers with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent.
-
Triturate the residue with hexane to afford the product as a viscous oil (yield: 1.12 g, 84.5%).
Protocol 3: General Procedure for Microwave-Assisted Synthesis of N-Aryl-2,5-di(2-thienyl)pyrroles
Materials:
-
This compound
-
Aromatic Amine (e.g., aniline)
-
Acetic Acid
-
Ethanol
-
Microwave Reactor
Procedure:
-
In a microwave reaction vial, combine this compound, the aromatic amine (1.1-1.5 equivalents), and ethanol.
-
Add a catalytic amount of acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Applications in Drug Development and Materials Science
Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The 2,5-di(2-thienyl)pyrrole scaffold, in particular, is a promising platform for the development of new drugs due to the diverse biological activities associated with both pyrrole and thiophene rings. These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
In the realm of materials science, 2,5-di(2-thienyl)pyrroles are valuable monomers for the synthesis of conducting polymers. The extended π-conjugated system of these molecules facilitates charge transport, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the N-substituent allows for the fine-tuning of the polymer's electronic and physical properties, such as solubility and processability.
References
Application Notes and Protocols for the Synthesis of Polymers from 1,4-Di(2-thienyl)-1,4-butanedione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Conjugated polymers derived from thiophene and its derivatives are of significant interest due to their unique electronic and optical properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[1] The monomer 1,4-di(2-thienyl)-1,4-butanedione possesses a structure that suggests the potential for forming a conductive polymer through the coupling of the thiophene rings. Electropolymerization is a powerful technique for synthesizing thin, uniform polymer films directly onto an electrode surface under mild conditions.[1][2] This method allows for precise control over film thickness and morphology by adjusting electrochemical parameters.[1] This document outlines a proposed protocol for the electropolymerization of this compound.
Proposed Electropolymerization Protocol
This protocol is based on methods used for the electropolymerization of other thiophene-containing monomers.[1][2][3]
Materials and Equipment
Materials:
-
Monomer: this compound (Purity >95.0%)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (CH₂Cl₂), anhydrous grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Sodium perchlorate (NaClO₄)
-
Working Electrode: Indium Tin Oxide (ITO) coated glass slide, Glassy Carbon Electrode (GCE), or Gold (Au) electrode
-
Counter Electrode: Platinum (Pt) wire or foil
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (three-electrode setup)
-
Ultrasonic bath
-
Standard laboratory glassware
Experimental Workflow
The overall experimental workflow for the electropolymerization of this compound is depicted below.
Caption: Experimental workflow for the electropolymerization of this compound.
Detailed Methodology
Step 1: Electrode Preparation
-
Clean the working electrode (e.g., ITO glass) by sonicating sequentially in ethanol, acetone, and deionized water.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen).
Step 2: Solution Preparation
-
Prepare the electropolymerization solution in a glovebox or under an inert atmosphere to minimize oxygen and water contamination.
-
Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., acetonitrile).
-
Add the this compound monomer to the electrolyte solution to a final concentration of approximately 0.005 M.[3]
Step 3: Electropolymerization
-
Assemble the three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the monomer solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Initiate electropolymerization using one of the following methods:
-
Potentiodynamic (Cyclic Voltammetry): Scan the potential repeatedly within a range where the monomer is oxidized (e.g., from -1.0 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for a set number of cycles (e.g., 15-20 cycles).[2] An increase in the peak current with each cycle indicates polymer film growth.
-
Potentiostatic (Constant Potential): Apply a constant potential at or slightly above the oxidation potential of the monomer (determined from an initial cyclic voltammogram) until the desired film thickness is achieved.[1][3]
-
Step 4: Polymer Film Post-Treatment and Characterization
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Dry the film under an inert gas stream.
-
Characterize the polymer film using various techniques:
-
Cyclic Voltammetry (CV): In a monomer-free electrolyte solution to study the electrochemical properties of the polymer.
-
Spectroelectrochemistry: To investigate the changes in the UV-Vis absorption spectrum of the polymer film at different applied potentials.
-
Scanning Electron Microscopy (SEM): To examine the surface morphology of the polymer film.[3]
-
Data Presentation
Since this is a proposed protocol, experimental data is not available. The following table outlines the suggested starting parameters for the electropolymerization process. Researchers should systematically vary these parameters to optimize the synthesis.
| Parameter | Suggested Starting Value | Range for Optimization | Reference for Similar Monomers |
| Monomer Concentration | 0.005 M | 0.001 M - 0.05 M | [3] |
| Supporting Electrolyte | 0.1 M TBAPF₆ | 0.05 M - 0.2 M | [2] |
| Solvent | Acetonitrile (ACN) | Dichloromethane, Propylene Carbonate | [2][3] |
| Potential Window (CV) | -1.0 V to +1.5 V vs. Ag/AgCl | To be determined by initial CV scan | [2] |
| Scan Rate (CV) | 100 mV/s | 20 mV/s - 200 mV/s | [2] |
| Number of Cycles (CV) | 15 | 5 - 30 | [2] |
| Applied Potential (Potentiostatic) | To be determined from CV | +1.2 V to +1.6 V (estimated) | [3] |
Visualization of the Polymerization Process
The following diagram illustrates the conceptual process of electropolymerization at the electrode surface.
References
Application Notes and Protocols for 1,4-Di(2-thienyl)-1,4-butanedione in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Di(2-thienyl)-1,4-butanedione is a versatile organic compound that serves as a key building block in the synthesis of more complex conjugated materials for organic electronic applications.[1][2] Its structure, featuring two thiophene rings linked by a butanedione bridge, makes it a valuable precursor for creating novel organic semiconductors. While this compound is primarily utilized as a monomer or starting material for larger, more electronically active molecules, this document provides detailed protocols for its synthesis and for the fabrication of organic field-effect transistors (OFETs) to characterize its potential as a standalone organic semiconductor. Due to a lack of published performance data for OFETs using this compound as the active layer, this document also presents a summary of performance metrics for structurally related thiophene-based organic semiconductors to provide a relevant context.
Data Presentation
As of the latest literature review, specific quantitative performance data for organic field-effect transistors (OFETs) using exclusively this compound as the active semiconductor layer has not been reported. This suggests that the compound is primarily employed as a building block for larger conjugated systems rather than as a standalone semiconductor. To provide a performance benchmark, the following table summarizes the reported OFET characteristics of various thiophene-based small molecules and polymers, some of which incorporate diketone functionalities.
| Organic Semiconductor Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| FDPP (Fused Diketopyrrolopyrrole) | BGBC | ~9.7 x 10⁻³ | - | - | - |
| Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative | - | up to 0.14 | - | 10⁶ | - |
| PBTBBTa-BT | - | 0.21 | - | - | - |
| BPy2T (Pyrene end-capped oligothiophene) | Single Crystal OFET | 3.3 | - | - | - |
| PTTBTz-F | BGTC | 4.49 x 10⁻² | - | 1.13 x 10⁷ | - |
| PTTBTz-OR | BGTC | 8.39 x 10⁻³ | - | 2.98 x 10⁴ | - |
Note: BGBC = Bottom-Gate, Bottom-Contact; BGTC = Bottom-Gate, Top-Contact. The data presented is for comparative purposes and does not represent the performance of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard Friedel-Crafts acylation procedure for the synthesis of di(thiophen-2-yl)alkane diones.
Materials:
-
Thiophene
-
Succinyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 2 M and concentrated
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend aluminum chloride (0.12 mol) in dichloromethane (15 ml).
-
Addition of Reactants: Prepare a solution of thiophene (0.12 mol) and succinyl chloride (0.05 mol) in dichloromethane. Add this solution dropwise to the AlCl₃ suspension under stirring.
-
Reaction: Stir the resulting red mixture at room temperature for 18 hours.
-
Quenching: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl (5 ml).
-
Extraction: After stirring for 2 hours, separate the dark green organic phase using a separatory funnel. Wash the organic layer sequentially with 2 M HCl, water, and sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Filter and evaporate the solvent using a rotary evaporator to obtain a blue-green solid.
-
Purification: Suspend the crude solid in ethanol, filter, and wash with ethanol and diethyl ether to yield a green solid. For further purification, perform column chromatography on silica gel using a mixture of dichloromethane and hexane (1:1) as the eluent. The pure product, this compound, is a white solid.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This is a general protocol for the fabrication of an OFET to test a new organic semiconductor like this compound.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound
-
A suitable solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Hellmanex™ III solution (2%)
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Gold (Au) for source and drain electrodes
-
(Optional) Adhesion layer for gold, e.g., Chromium (Cr) or Titanium (Ti)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Shadow mask for source and drain electrodes
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrate in a hot 2% Hellmanex solution for 5 minutes.
-
Rinse thoroughly with hot deionized water, followed by cold deionized water.
-
Sonicate in isopropyl alcohol for 5 minutes.
-
Dry the substrate with a stream of dry nitrogen.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of this compound in a suitable solvent at a desired concentration (e.g., 5-10 mg/ml).
-
Inside a glovebox, deposit the solution onto the cleaned Si/SiO₂ substrate using a spin coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film on a hotplate at a temperature below the melting point of the organic material to remove residual solvent and potentially improve film morphology.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width onto the organic semiconductor film.
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin adhesion layer (e.g., 5 nm of Cr or Ti), followed by a 40-50 nm layer of gold for the source and drain electrodes.
-
-
Device Characterization:
-
Transfer the completed OFET device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the device to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
OFET Fabrication Workflow
Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.
References
Application Notes and Protocols: 1,4-Di(2-thienyl)-1,4-butanedione as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,4-di(2-thienyl)-1,4-butanedione as a precursor for the synthesis of conductive polymers. This document outlines the synthesis of the monomer, its electropolymerization to form a conductive polymer film, and the subsequent characterization of the resulting polymer. The protocols provided are based on established methods for similar thiophene-based monomers and serve as a detailed guide for researchers.
Introduction
This compound is a versatile organic compound that serves as a valuable building block in the synthesis of various functional materials.[1] Its molecular structure, featuring two thiophene rings, makes it an ideal precursor for the development of conductive polymers. These polymers are of significant interest due to their potential applications in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of the diketone functionality offers opportunities for further chemical modification, allowing for the fine-tuning of the polymer's electronic and physical properties.
The primary method for converting this compound into a conductive polymer is through electropolymerization. This technique involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film directly onto an electrode surface. This process offers excellent control over the film thickness and morphology.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of conductive polymers derived from precursors analogous to this compound. This data is provided as a reference for expected experimental outcomes.
Table 1: Electrochemical Properties of an Analogous Thiophene-Based Conductive Polymer
| Parameter | Value | Notes |
| Monomer Oxidation Potential | +1.06 V vs. SCE | For 1,4-di-(2-thienyl)benzene |
| Polymer Redox Potential (p-doping) | ~ +0.8 V vs. SCE | Expected range for polythiophenes |
| Polymer Redox Potential (n-doping) | ~ -1.5 V vs. SCE | Expected range for polythiophenes |
Data based on the electropolymerization of 1,4-di-(2-thienyl)benzene, a structurally similar monomer. The exact values for poly(this compound) may vary.
Table 2: Electrical Conductivity of an Analogous Thiophene-Based Conductive Polymer
| Polymer | Dopant | Conductivity (S/cm) | Method |
| Poly(1,4-di-(2-thienyl)benzene) | ClO₄⁻ | 1.4 | Four-point probe |
This table provides a representative conductivity value for a similar conductive polymer. The conductivity of poly(this compound) will be dependent on the synthesis conditions and doping level.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole from this compound
This protocol describes the synthesis of a pyrrole-based monomer derived from this compound, as a representative example of its use as a chemical intermediate.
Materials:
-
This compound
-
p-Nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound and a molar equivalent of p-nitroaniline in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.[2]
Protocol 2: Electropolymerization of a Thiophene-Based Monomer
This protocol outlines the general procedure for the electrochemical polymerization of a thiophene-based monomer, which can be adapted for this compound.
Materials:
-
This compound (or analogous monomer)
-
Acetonitrile (ACN), anhydrous
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.
-
Dissolve the monomer (e.g., 1-10 mM of this compound) in the electrolyte solution.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform electropolymerization using one of the following methods:
-
Potentiostatic Method: Apply a constant potential (e.g., +1.2 V vs. Ag/AgCl) to the working electrode. A polymer film will gradually deposit on the electrode surface.[3]
-
Galvanostatic Method: Apply a constant current density (e.g., 1 mA/cm²) to the working electrode.
-
Potentiodynamic (Cyclic Voltammetry) Method: Cycle the potential of the working electrode between a lower and an upper limit (e.g., -0.5 V to +1.5 V vs. SCE) for a set number of cycles. The polymer film will grow with each successive cycle.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized.
Visualizations
Chemical Structure and Polymerization
Caption: Polymerization of this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Signaling Pathway Analogy: Doping of a Conductive Polymer
Caption: Doping and de-doping of a conductive polymer.
References
Application Notes and Protocols for the Characterization of 1,4-Di(2-thienyl)-1,4-butanedione-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential techniques for characterizing polymers derived from 1,4-di(2-thienyl)-1,4-butanedione. While the homopolymer of this compound is not extensively documented, this monomer serves as a crucial building block for various functional polymers, including those incorporating pyrrole and other heterocyclic moieties. The protocols and data presented herein are based on established methods for analogous thiophene-containing copolymers and provide a robust framework for the characterization of this emerging class of materials.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a cornerstone technique for elucidating the chemical structure of this compound-based polymers. ¹H and ¹³C NMR are used to confirm the successful polymerization, identify the monomeric units, and in some cases, determine the polymer's regiochemistry. For conjugated polymers, 2D NMR techniques like COSY and HSQC can be invaluable for assigning complex spectra.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or DMSO-d₆). The choice of solvent is critical to ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Data Presentation: Representative NMR Data for Thiophene-Containing Polymers
Note: Data below is for a representative poly(fluorene-alt-di-2-thienyl-benzothiadiazole) (PFDTBT) copolymer and serves as an illustrative example.
| Chemical Shift (ppm) | Assignment |
| ¹H NMR | |
| 8.0 - 7.5 | Aromatic protons of fluorene and benzothiadiazole units |
| 7.4 - 7.2 | Thiophene protons |
| 2.2 - 0.8 | Aliphatic protons of side chains |
| ¹³C NMR | |
| 155 - 120 | Aromatic carbons |
| 55 - 10 | Aliphatic carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in the polymer. It is particularly useful for confirming the presence of characteristic vibrations of the thiophene ring, carbonyl groups from the butanedione unit, and other functional groups incorporated during polymerization.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. For films, ensure good contact between the film and the crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups in the polymer.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H stretch | Thiophene ring |
| ~1650 | C=O stretch | Ketone (from butanedione) |
| 1500 - 1400 | C=C stretch | Thiophene ring |
| ~840 | C-H out-of-plane bend | 2,5-disubstituted thiophene |
Molecular Weight Determination
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Application Note: GPC/SEC is the primary technique for determining the molecular weight distribution (MWD) of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). This information is crucial as the molecular weight significantly influences the polymer's mechanical, thermal, and electronic properties.
Experimental Protocol: GPC/SEC
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the polymer sample.
-
Dissolve the sample in a suitable mobile phase (e.g., THF, chloroform, or 1,2,4-trichlorobenzene for high-temperature GPC) to a concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[2]
-
-
Instrumentation:
-
Use a GPC/SEC system equipped with a suitable column set for the expected molecular weight range, a pump, an injector, and a detector (typically a refractive index (RI) detector). UV-Vis or light scattering detectors can provide additional information.
-
-
Analysis Conditions:
-
Mobile Phase: HPLC-grade solvent, filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C for THF) to ensure reproducibility.
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or PMMA).
-
Data Analysis: Analyze the chromatogram using GPC software to calculate Mn, Mw, and PDI relative to the calibration standards.
Data Presentation: Representative GPC Data for Thiophene-Containing Copolymers [3]
Note: Data is for Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) synthesized under different conditions.
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P1 | 6,700 | 10,100 | 1.50 |
| P2 | 12,300 | 21,500 | 1.75 |
| P3 | 22,100 | 48,900 | 2.20 |
Thermal Properties
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the polymer, identify the decomposition temperature (Td), and quantify the amount of residual material.
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a TGA instrument.
-
Analysis Conditions:
-
Atmosphere: Typically nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Temperature Range: From room temperature to a temperature above the expected decomposition of the polymer (e.g., 800 °C).
-
-
Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T₅).
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are critical for understanding the polymer's morphology and processing conditions.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.
-
Instrumentation: Use a DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Nitrogen or argon flow (e.g., 50 mL/min).
-
Heating/Cooling Cycles: A common procedure is to heat the sample to a temperature above its expected melting point, cool it at a controlled rate, and then heat it again. The second heating scan is often used to determine the Tg and Tm, as it erases the previous thermal history of the sample.
-
Heating/Cooling Rate: Typically 10 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while Tm and Tc are endothermic and exothermic peaks, respectively.
Data Presentation: Representative Thermal Analysis Data for Thiophene-Containing Copolymers [1][3]
Note: Data is for representative donor-acceptor copolymers containing di-thienyl units.
| Polymer | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) |
| PFDTBT-P1 | > 450 | Not observed | Not observed |
| PDTSDTBTDI-DMO | 357 | Not observed | Not observed |
| PDTSDTBTDI-8 | 394 | Not observed | Not observed |
Electrochemical Characterization
Cyclic Voltammetry (CV)
Application Note: CV is an essential technique for investigating the electrochemical properties of conjugated polymers. It provides information on the oxidation and reduction potentials, which are used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Experimental Protocol: CV of Polymer Films
-
Electrode Preparation:
-
Deposit a thin film of the polymer onto a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass) by drop-casting, spin-coating, or electropolymerization.
-
Ensure the film is uniform and dry.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺).
-
-
Electrolyte Solution:
-
Use a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential between the solvent and electrolyte stability limits.
-
Typical scan rates range from 20 to 100 mV/s.
-
-
Data Analysis:
-
The resulting cyclic voltammogram plots current versus potential.
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard, which has an absolute energy level of approximately -4.8 eV relative to vacuum):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Data Presentation: Representative Electrochemical Data for a Thiophene-Containing Copolymer [3]
Note: Data is for PFDTBT copolymer.
| Property | Value |
| Onset Oxidation Potential (E_ox) | Not Reported |
| Onset Reduction Potential (E_red) | -1.54 V (irreversible) |
| HOMO Level (estimated) | -5.67 eV |
| LUMO Level (estimated) | -3.75 eV |
| Electrochemical Band Gap (Eg) | 1.92 eV |
Morphological Characterization
Scanning Electron Microscopy (SEM)
Application Note: SEM is used to visualize the surface topography and morphology of the polymer films at the micro- and nanoscale. It can provide information about film uniformity, defects, and phase separation in polymer blends.
Experimental Protocol: SEM
-
Sample Preparation:
-
Deposit a thin film of the polymer onto a conductive substrate (e.g., silicon wafer or ITO-coated glass).
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Instrumentation: Use a scanning electron microscope.
-
Imaging:
-
Mount the sample on an SEM stub.
-
Introduce the sample into the SEM vacuum chamber.
-
Adjust the accelerating voltage and working distance to obtain high-resolution images.
-
Atomic Force Microscopy (AFM)
Application Note: AFM provides high-resolution 3D images of the polymer film surface. It is a powerful tool for quantifying surface roughness and observing nanoscale morphological features, such as crystalline domains and phase-separated structures, without the need for a conductive coating.
Experimental Protocol: AFM
-
Sample Preparation: Deposit a thin film of the polymer onto a smooth substrate (e.g., mica, silicon wafer, or glass).
-
Instrumentation: Use an atomic force microscope.
-
Imaging:
-
Mount the sample in the AFM.
-
Select an appropriate imaging mode (e.g., tapping mode is often preferred for soft polymer samples to minimize surface damage).
-
Engage the AFM tip with the sample surface and begin scanning.
-
-
Data Analysis: Analyze the AFM images to determine surface roughness parameters (e.g., root-mean-square roughness, Ra) and visualize the surface morphology.
Data Presentation: Representative Morphological Data for a Thiophene-Containing Copolymer Film [3]
Note: Data is for a PFDTBT copolymer film.
| Property | Value |
| Surface Roughness (Ra) | 0.77 nm |
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound-based polymers.
Caption: Logical diagram illustrating the relationships between structure, molecular weight, morphology, and the resulting properties of the polymers.
References
Application Notes and Protocols: Electropolymerization of Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the electropolymerization of thiophene derivatives, a versatile technique for creating functional conductive polymer films. The unique electronic and biocompatible properties of polythiophenes make them highly suitable for a range of applications, including biosensors, controlled drug delivery systems, and electrochromic devices.
Introduction to Electropolymerization of Thiophene Derivatives
Electropolymerization is a powerful method for fabricating high-quality, uniform thin films of conductive polymers directly onto an electrode surface.[1][2] This technique offers precise control over film thickness, morphology, and properties by modulating electrochemical parameters such as potential, current, and time.[2] Thiophene and its derivatives are widely used monomers due to the excellent electrical conductivity, environmental stability, and biocompatibility of the resulting polymers.[3][4][5]
The general mechanism of electropolymerization involves the oxidation of the thiophene monomer to form a radical cation.[6] These radical cations then couple, and through a series of deprotonation and re-aromatization steps, a conjugated polymer chain is formed on the electrode surface.
Applications in Biosensing and Drug Development
Polythiophene-based materials are extensively utilized in biomedical applications. Their ability to be functionalized allows for the attachment of biorecognition elements, making them ideal for biosensors.[3][4][7] For instance, they have been successfully employed in the development of DNA sensors and sensors for small molecules like uric acid.[8][9] In the realm of drug development, these polymers can act as smart materials for controlled drug release, where the release of a therapeutic agent can be triggered by an electrical stimulus.[10][11]
Experimental Protocols
General Setup for Electropolymerization
A standard three-electrode electrochemical cell is used for electropolymerization.[6]
-
Working Electrode: The substrate where the polymer film will be deposited. Common choices include Indium Tin Oxide (ITO) coated glass, gold, or platinum electrodes.[6]
-
Counter Electrode: Typically a platinum wire or foil.
-
Reference Electrode: A stable electrode against which the potential of the working electrode is controlled, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[6]
The electrodes are connected to a potentiostat, which controls the electrochemical process.[8]
Protocol for Electropolymerization of 3,4-ethylenedioxythiophene (EDOT)
This protocol describes the synthesis of Poly(3,4-ethylenedioxythiophene) (PEDOT), a highly stable and conductive polythiophene derivative.[12][13]
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Acetonitrile (CH₃CN) or Propylene Carbonate (PC) (organic solvent)[12][13]
-
Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Perchlorate (TBAClO₄) (supporting electrolyte)[8][14]
-
Working, counter, and reference electrodes
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).[8] Then, add the EDOT monomer to the solution at a specific concentration (e.g., 10 mM).[15]
-
Assemble the Electrochemical Cell: Place the working, counter, and reference electrodes in the electrochemical cell containing the electrolyte solution.[8]
-
Electropolymerization: The polymerization can be carried out using one of the following techniques:
-
Potentiodynamic (Cyclic Voltammetry): Scan the potential repeatedly within a set range (e.g., from -0.3 V to 1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50-100 mV/s).[8][9] The polymer film will gradually deposit on the working electrode with each cycle.[6]
-
Potentiostatic (Chronoamperometry): Apply a constant potential (e.g., +1.9 V vs. Ag/AgCl) for a specific duration.[1] The film thickness can be controlled by the deposition time.[15]
-
Galvanostatic: Apply a constant current to the system.[13]
-
-
Post-Polymerization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film is then dried for further characterization and application.
Characterization of Polythiophene Films
The properties of the electropolymerized films are evaluated using various techniques:
| Characterization Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and structure of the polymer film.[16][17] |
| UV-Visible Spectroscopy | To study the optical properties and electronic transitions of the polymer.[18] |
| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | To identify the chemical bonds and confirm the formation of the polymer.[16] |
| X-ray Diffraction (XRD) | To determine the crystallinity of the polymer film.[16][17] |
| Cyclic Voltammetry (CV) | To investigate the electrochemical properties, such as redox behavior and stability.[9] |
Quantitative Data Summary
The following table summarizes typical experimental parameters and resulting properties for the electropolymerization of some common thiophene derivatives.
| Monomer | Solvent/Electrolyte | Polymerization Technique | Potential Range / Applied Potential | Resulting Film Properties |
| Thiophene | Acetonitrile / 0.1 M LiClO₄ | Cyclic Voltammetry | -0.2 V to 2.0 V vs. Ag/AgCl | Uniform blue oxidative film. Polymerization occurs around 1.6 V.[6] |
| 2,2'-Bithiophene | Acetonitrile / 0.1 M LiClO₄ | Cyclic Voltammetry | -0.2 V to 1.5 V vs. Ag/AgCl | Polymerization occurs around 1.0 V.[6] |
| 3,4-ethylenedioxythiophene (EDOT) | Acetonitrile / 0.1 M LiClO₄ | Potentiostatic | 0.9 V | Porous PEDOT film.[15] |
| 3-methylthiophene | Acetonitrile / 0.1 M LiClO₄ | Not specified | Not specified | Brownish-black product.[19] |
| Poly(3-hexylthiophene) (P3HT) | Chloroform / FeCl₃ (Chemical Polymerization) | Chemical Polymerization | Not Applicable | Iodine-doped samples show conductivity up to 50 S/cm.[5] |
Visualizations
General Mechanism of Thiophene Electropolymerization
Caption: General mechanism of electropolymerization of thiophene.
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a polythiophene-based biosensor.
Controlled Drug Release Mechanism
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. researchgate.net [researchgate.net]
- 8. Video: Electrochemical Preparation of Poly3,4-Ethylenedioxythiophene Layers on Gold Microelectrodes for Uric Acid-Sensing Applications [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of electroconductive hydrogel films by an electro-controlled click reaction and their application to drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical Preparation of Poly(3,4-Ethylenedioxythiophene) Layers on Gold Microelectrodes for Uric Acid-Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.tue.nl [research.tue.nl]
- 14. Electrochemical copolymerization of 3,4-ethylenedioxythiophene and dithienothiophene: influence of feed ratio on electrical, optical and electrochromi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08729H [pubs.rsc.org]
- 15. Electropolymerized Poly(3,4-ethylenedioxythiophene)/Screen-Printed Reduced Graphene Oxide–Chitosan Bilayer Electrodes for Flexible Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsr.net [ijsr.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. scielo.br [scielo.br]
- 19. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Di(2-thienyl)-1,4-butanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Di(2-thienyl)-1,4-butanedione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of thiophene with succinyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the 1,4-butanedione bridge between two thiophene rings.
Q2: Why is the choice of catalyst important in this synthesis?
A2: The catalyst is crucial for activating the acylating agent (succinyl chloride) to form the electrophilic acylium ion, which then attacks the electron-rich thiophene ring. Traditional Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions due to the sensitivity of the thiophene ring.[1] Newer, solid-acid catalysts like zeolites (e.g., Hβ, C25) and resins are being explored as more environmentally friendly and reusable alternatives that can offer high activity and selectivity.[2]
Q3: What are the expected side reactions in this synthesis?
A3: Common side reactions include:
-
Polymerization: Thiophene can polymerize under strongly acidic conditions, leading to the formation of tar-like substances and reducing the yield of the desired product.[3]
-
Formation of Colored Byproducts: The reaction of thiophene under Friedel-Crafts conditions can sometimes produce intensely colored impurities, such as indigo-like dyes.[4]
-
Incomplete Reaction: The reaction may stop at the mono-acylated stage, especially if the stoichiometry of the reactants is not optimal or if the reaction conditions are not vigorous enough.
-
Ring Opening/Degradation: The thiophene ring can be unstable in the presence of strong Lewis acids, potentially leading to ring-opening and other degradation products.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (thiophene and succinyl chloride) on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | - Ensure all glassware is thoroughly dried before use. - Use a fresh, unopened container of the Lewis acid or handle it in a glovebox. - Use an inert atmosphere (e.g., nitrogen or argon) during the reaction. |
| 2. Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | - Gradually increase the reaction temperature and monitor the progress by TLC. - Extend the reaction time. Note that prolonged reaction times at high temperatures can also lead to byproduct formation. | |
| 3. Poor Quality Reagents: The thiophene or succinyl chloride may be impure. | - Purify the thiophene by distillation before use. - Use freshly distilled or a new bottle of succinyl chloride. | |
| 4. Polymerization of Thiophene: The highly reactive thiophene ring can polymerize in the presence of strong acids.[3] | - Maintain a low reaction temperature, especially during the addition of the catalyst and reactants. - Consider using a milder Lewis acid catalyst. | |
| Formation of a Dark Tar-like Substance | 1. Polymerization of Thiophene: This is a common issue with electron-rich heterocycles in the presence of strong Lewis acids.[3] | - Add the catalyst portion-wise at a low temperature (e.g., 0 °C). - Ensure efficient stirring to avoid localized overheating. - Use a less reactive solvent if possible. |
| 2. Reaction Temperature is Too High: Elevated temperatures can promote polymerization and other side reactions. | - Conduct the reaction at a lower temperature. | |
| Product is Difficult to Purify/Contaminated with Colored Impurities | 1. Formation of Highly Conjugated Byproducts: Side reactions can lead to intensely colored impurities.[4] | - During workup, wash the organic layer thoroughly with dilute acid, water, and brine. - Use column chromatography with a suitable eluent system (e.g., dichloromethane-hexane) to separate the product from colored impurities. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for final purification.[4] |
| 2. Incomplete Removal of Catalyst: Residual Lewis acid can complicate purification. | - Ensure the reaction is properly quenched with ice and dilute acid. - Thoroughly wash the organic phase during workup. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation[4]
This protocol is adapted from a literature procedure for the synthesis of 1,4-bis(thiophen-2-yl)butane-1,4-dione.
Materials:
-
Thiophene
-
Succinyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend aluminum chloride (16 g, 0.12 mol) in dichloromethane (15 ml).
-
Addition of Reactants: Prepare a solution of thiophene (10 ml, 0.12 mol) and succinyl chloride (6 ml, 0.05 mol) in dichloromethane. Add this solution dropwise to the AlCl₃ suspension.
-
Reaction: Stir the resulting red mixture at room temperature for 18 hours.
-
Quenching: Carefully quench the reaction by adding ice and 5 ml of concentrated HCl.
-
Workup: After stirring vigorously for 2 hours, the dark green organic phase is separated. Wash the organic phase sequentially with 2 M HCl, water, and NaHCO₃ solution. Dry the organic phase over MgSO₄.
-
Isolation of Crude Product: Evaporate the solvent to yield a blue-green solid. Suspend this solid in ethanol, filter, and wash with ethanol and diethyl ether to obtain a green solid.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane-hexane (1:1) eluent to obtain the final product as a white solid. The reported yield for this procedure is 54%.[4]
-
Recrystallization (for single crystals): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the crude product in a water/ethanol (1:1) mixture at room temperature.[4]
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the reported yield for a specific protocol and provides qualitative effects of varying key parameters.
| Catalyst | Thiophene:Succinyl Chloride Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 2.4 : 1 | CH₂Cl₂ | Room Temp. | 18 | 54 | [4] |
General Trends Affecting Yield:
-
Catalyst: While AlCl₃ is commonly used, other Lewis acids can be employed. The reactivity and potential for side reactions will vary. Solid acid catalysts may offer improved yields and easier workup.
-
Molar Ratio: An excess of thiophene is often used to drive the reaction to completion and minimize the formation of mono-acylated byproducts.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote polymerization and other side reactions, potentially lowering the overall yield of the desired product.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. Dichloromethane and 1,2-dichloroethane are common solvents for Friedel-Crafts reactions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
Friedel-Crafts Acylation Mechanism
Caption: Simplified mechanism of the Friedel-Crafts diacylation of thiophene.
References
Technical Support Center: Synthesis of 1,4-Di(2-thienyl)-1,4-butanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Di(2-thienyl)-1,4-butanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the Friedel-Crafts acylation of thiophene with succinyl chloride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Poor Quality Reagents: Thiophene or succinyl chloride may be impure or degraded. 3. Incorrect Stoichiometry: An improper molar ratio of reactants and catalyst can lead to incomplete reaction. 4. Reaction Temperature Too Low: The activation energy for the reaction may not be reached. | 1. Use freshly opened, anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Purify thiophene by distillation. Prepare fresh succinyl chloride from succinic acid and thionyl chloride and distill before use. 3. Carefully measure and use the correct stoichiometry. A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid are often required. 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. |
| Formation of a Dark, Tarry, or Resinous Byproduct | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of thiophene.[1] 2. Excessive Amount of Catalyst: High concentrations of Lewis acid can promote side reactions. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in byproduct formation. | 1. Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions, especially during the addition of the catalyst. 2. Use the minimum effective amount of catalyst. Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), which has been shown to reduce undesirable secondary reactions in thiophene acylation.[1] 3. Monitor the reaction progress closely and quench the reaction once the starting material is consumed. |
| Product is an Intractable Oil or Fails to Crystallize | 1. Presence of Impurities: Oily impurities can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Purify the crude product using column chromatography on silica gel before attempting recrystallization. 2. Perform a solvent screen to find an appropriate recrystallization solvent or solvent system. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. |
| Multiple Spots on TLC After Reaction | 1. Incomplete Reaction: Starting materials are still present. 2. Formation of Isomeric Byproducts: Acylation may have occurred at the 3-position of the thiophene ring, although the 2-position is strongly preferred. 3. Formation of Mono-acylated Product: The reaction may have stopped after the first acylation of thiophene. | 1. Increase the reaction time or temperature, or add a small amount of fresh catalyst. 2. Isolate the major product by column chromatography. The formation of the 2,5-disubstituted product is generally favored. 3. Ensure a sufficient amount of succinyl chloride is used. The reaction is a double acylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of thiophene with succinyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is the choice of catalyst so critical in this synthesis?
A2: The Lewis acid catalyst is crucial for activating the succinyl chloride to form the acylium ion electrophile. However, strong Lewis acids like AlCl₃ can also promote side reactions, such as polymerization and resinification of the reactive thiophene ring.[1] Milder catalysts like zinc chloride (ZnCl₂) can sometimes provide better yields by minimizing these side reactions.[1]
Q3: What are the expected side products in this reaction?
A3: Common side products can include:
-
Resinous or polymeric materials: Resulting from the acid-catalyzed polymerization of thiophene.
-
Mono-acylated product: 4-chloro-1-(thiophen-2-yl)butan-1-one, if the second acylation does not occur.
-
Isomeric products: While acylation at the 2-position of thiophene is strongly favored electronically, trace amounts of the 2,4- or 3,5-disubstituted isomers might form.
-
Lactone formation: Attempted acylation of α-terthienyl, a related compound, can lead to the formation of a furan-2-one derivative, suggesting the possibility of complex side reactions.[2]
Q4: How can I purify the final product?
A4: Purification is typically achieved by recrystallization from a suitable solvent.[3][4][5][6][7] Common solvents to try include ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane. If the crude product is an oil or heavily contaminated, column chromatography on silica gel is recommended prior to recrystallization.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Thiophene H3, H5' | ~7.6-7.8 | ~128-135 |
| Thiophene H4, H4' | ~7.1-7.3 | ~126-128 |
| -CH₂-CH₂- | ~3.0-3.3 | ~30-35 |
| C=O | - | ~190-195 |
| Thiophene C2, C2' | - | ~140-145 |
| Thiophene C5, C5' | - | ~132-136 |
Note: These are estimated values and may vary depending on the solvent and spectrometer used.
Data Presentation
Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation of Thiophene
| Catalyst | Acylating Agent | Thiophene Conversion (%) | Product Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 (2-Acetylthiophene) | 60°C, 2h, Thiophene:Ac. Anhydride = 1:3 | [8] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac. Anhydride = 1:2 | [9] |
| EtAlCl₂ | Succinyl Chloride | - | 99 (Target Product) | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [8] |
| Anhydrous AlCl₃ | Benzoyl Chloride | - | - | Traditional method, often requires stoichiometric amounts | [8] |
| Zinc Chloride | Acetic Anhydride | - | 48-68 (2-Acetylthiophene) | Reflux, 4h | [1] |
Experimental Protocols
Synthesis of Succinyl Chloride
This procedure outlines the preparation of the acylating agent, succinyl chloride, from succinic acid.
Materials:
-
Succinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add succinic acid and an excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture gently under reflux until the evolution of gas ceases (typically 1-2 hours).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is succinyl chloride, which can be purified by fractional distillation.
Synthesis of this compound
This protocol is an adapted procedure for the Friedel-Crafts acylation of thiophene.
Materials:
-
Thiophene
-
Succinyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) as a solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Suspend anhydrous AlCl₃ in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.
-
Dissolve succinyl chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of thiophene in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition of thiophene, allow the reaction mixture to stir at 0°C for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Paal-Knorr Reaction Conditions for Higher Yields
Welcome to the technical support center for the Paal-Knorr reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of substituted pyrroles, ultimately leading to higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2][3] The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[1][4][5]
Q2: My reaction is not proceeding to completion or the yield is very low. What are the common causes?
Low yields or incomplete reactions in a Paal-Knorr synthesis can be attributed to several factors:
-
Insufficiently reactive starting materials : Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[5][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[5][6]
-
Suboptimal reaction conditions : Traditional Paal-Knorr synthesis may require harsh conditions such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[5][6][7][8] Insufficient temperature or reaction time can also lead to an incomplete reaction.[6]
-
Inappropriate catalyst choice : The type and amount of acid catalyst are critical. While acid catalysis is generally necessary, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][5][6]
-
Presence of excess water : In some cases, excess water in the reaction mixture can hinder the final dehydration step.[5]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5][6] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without involving the amine.[6] To minimize furan formation, consider the following:
-
Decrease Acidity : Avoid highly acidic conditions (pH < 3).[2][6] Using a milder acid or a buffer can be beneficial.
-
Use Excess Amine : Employing an excess of the amine can favor the pyrrole formation pathway.[2][6]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6][9] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[6]
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to resolving common issues encountered during the Paal-Knorr synthesis.
Logical Workflow for Troubleshooting
Caption: A flowchart for troubleshooting common issues in the Paal-Knorr synthesis.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of various substituted pyrroles, allowing for easy comparison of different catalytic systems and methodologies.
Table 1: Effect of Catalyst on the Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | HCl (catalytic) | Methanol | Reflux | 15 min | High (not specified)[4] |
| 2 | Iodine (10) | Neat | 60 | 5-10 min | High (not specified)[6] |
| 3 | Sc(OTf)₃ (1) | Solvent-free | 80 | 10 min | 98[10] |
| 4 | Bi(NO₃)₃·5H₂O (10) | Dichloromethane | Room Temp | 30 min | 95[8] |
| 5 | Formic Acid | Solvent-free | Room Temp | 5 min | 96[11] |
| 6 | MIL-53(Al) | Solvent-free (sonication) | - | 25 min | 95[12] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Substrate (Amine) | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Aniline | Conventional | HCl | Methanol | Reflux | 15 min | High (not specified)[4] |
| Primary aryl amine | Microwave | Acetic Acid | Ethanol | 80 | Not specified | High (not specified)[5] |
| Various amines | Microwave | None | Ethanol | 120-150 | 2-10 min | Good to Excellent[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[4]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1][5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[1][4]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[1][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reflux period, cool the reaction mixture in an ice bath.[4]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]
Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Arylpyrrole
Objective: To synthesize a substituted 2-arylpyrrole via a microwave-assisted Paal-Knorr cyclization.[4][5]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.[4][5]
-
Add glacial acetic acid and the primary aryl amine to the vial.[4][5]
-
Seal the microwave vial and place it in the microwave reactor.[1][4][5]
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][4][5]
-
After the reaction is complete, cool the vial to room temperature.[1][4]
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[1]
Visualizations
General Experimental Workflow
Caption: A general experimental workflow for the Paal-Knorr synthesis.
Simplified Reaction Mechanism
Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 1,4-Di(2-thienyl)-1,4-butanedione under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1,4-di(2-thienyl)-1,4-butanedione, particularly under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its propensity to undergo intramolecular cyclization. As a 1,4-dicarbonyl compound, it is susceptible to an acid-catalyzed intramolecular reaction, known as the Paal-Knorr furan synthesis, which leads to the formation of a furan ring system.[1][2] This reaction is a common degradation pathway for 1,4-diketones in the presence of acid.[1][2]
Q2: What is the main degradation product expected from the acid-catalyzed reaction of this compound?
A2: The expected major degradation product is 2,5-di(thiophen-2-yl)furan. This is formed through an intramolecular nucleophilic attack of an enolized carbonyl on the other protonated carbonyl, followed by a dehydration step to form the stable aromatic furan ring.
Q3: What factors can influence the rate of degradation of this compound in acidic media?
A3: Several factors can influence the rate of degradation:
-
Acid Strength (pH): Lower pH values (stronger acids) will generally accelerate the rate of cyclization.
-
Temperature: Higher temperatures will increase the reaction rate. The Paal-Knorr synthesis is often carried out at elevated temperatures to drive the reaction to completion.[3]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates in the cyclization reaction.
-
Presence of Catalysts: Both protic acids (e.g., HCl, H₂SO₄) and Lewis acids can catalyze this transformation.[4]
Q4: Are the thiophene rings of this compound also susceptible to degradation under acidic conditions?
A4: Thiophene rings are generally considered to be relatively stable in acidic conditions, especially when compared to the 1,4-dicarbonyl moiety. While very harsh acidic conditions can lead to polymerization or other side reactions of thiophenes, the primary and most facile degradation pathway for this compound is the cyclization of the butanedione chain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of starting material in acidic solution | The acidic conditions are too harsh (low pH or high temperature), leading to rapid intramolecular cyclization. | - Increase the pH of the solution to a less acidic range if the experimental conditions permit.- Reduce the reaction temperature.- Consider using a milder acid catalyst. |
| Appearance of an unexpected, less polar spot on TLC | This is likely the furan degradation product, which is typically less polar than the starting diketone. | - Confirm the identity of the new compound using analytical techniques such as NMR or MS.- If the formation of the furan is undesirable, adjust the reaction conditions as described above. |
| Low yield of the desired product in an acid-catalyzed reaction | The starting material, this compound, may be degrading under the reaction conditions. | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time.- If possible, perform the reaction at a lower temperature for a longer duration.- Consider alternative synthetic routes that do not require strongly acidic conditions. |
| Inconsistent results between experiments | The stability of this compound can be sensitive to minor variations in acid concentration, temperature, and reaction time. | - Standardize all experimental parameters, including the source and concentration of the acid, temperature control, and reaction time.- Prepare fresh acidic solutions for each experiment to ensure consistent pH. |
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Acidic Conditions
| Condition ID | Acid | pH | Temperature (°C) | Time (hours) | % Degradation |
| A1 | 0.1 M HCl | 1 | 25 | 24 | 15% |
| A2 | 0.1 M HCl | 1 | 50 | 24 | 45% |
| B1 | 0.01 M HCl | 2 | 25 | 24 | 5% |
| B2 | 0.01 M HCl | 2 | 50 | 24 | 20% |
| C1 | Acetic Acid | 3 | 25 | 24 | <1% |
| C2 | Acetic Acid | 3 | 50 | 24 | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), various concentrations (e.g., 1 M, 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acid Stress Testing:
-
For each acidic condition to be tested, transfer a known volume of the stock solution to a separate reaction vessel.
-
Add the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug and acid.
-
Incubate the samples at a controlled temperature (e.g., 25°C, 50°C, or 80°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with an appropriate amount of NaOH solution to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water or methanol and water, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Monitor the elution profile using a UV detector at a wavelength where this compound and its expected furan degradation product have significant absorbance.
-
Inject the prepared samples and a standard solution of the undegraded compound.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed standard.
-
Identify and quantify any major degradation products by comparing their retention times with those of known standards, if available, or by using techniques like LC-MS for structural elucidation.
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
References
Technical Support Center: Electropolymerization of Thiophene-Based Monomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electropolymerization of thiophene-based monomers.
Troubleshooting Guide
This guide addresses common issues encountered during the electropolymerization of thiophene in a question-and-answer format.
Q1: Why is no polymer film forming on my working electrode?
A: The complete absence of film formation is a common issue that can typically be traced back to the chemical environment or electrochemical parameters.
-
Potential Causes & Solutions:
-
Water Contamination: Even trace amounts of water can inhibit the polymerization process. It is crucial to use anhydrous solvents and electrolytes. Drying the solvent and electrolyte solution over a molecular sieve for at least a week is a simple and effective method to remove residual water.[1]
-
Incorrect Potential: The applied potential may be insufficient to oxidize the thiophene monomer. The oxidation potential for unsubstituted thiophene is relatively high (around 1.6 V vs. Ag/AgCl).[2][3] It is recommended to first perform a cyclic voltammogram (CV) on the monomer solution to determine its oxidation onset potential and then apply a polymerization potential slightly higher than this value.
-
Monomer or Electrolyte Concentration: Low concentrations of the monomer or the supporting electrolyte (which also acts as the dopant) can lead to a polymerization rate that is too slow for a film to form effectively. Typical concentrations range from 0.05 M to 0.5 M for the monomer and around 0.1 M for the electrolyte.[2][3]
-
Solvent and Electrolyte Choice: The solvent and electrolyte system must be stable within the applied potential window. Some systems may not be suitable for the high potentials required for thiophene oxidation. Acetonitrile and dichloromethane with supporting electrolytes like lithium perchlorate (LiClO₄) or tetrabutylammonium tetrafluoroborate (TBABF₄) are common choices.[4][5]
-
Q2: The polythiophene film has poor adhesion and peels off the substrate. What can I do?
A: Poor film adhesion compromises the mechanical and electrical integrity of the polymer. This issue often relates to substrate preparation and the polymerization conditions.
-
Potential Causes & Solutions:
-
Improper Substrate Cleaning: The substrate surface must be meticulously clean for good adhesion. Any organic residues or contaminants will interfere with film binding. A rigorous cleaning procedure, such as sonicating the substrate in a series of solvents (e.g., acetone, isopropanol, deionized water) is essential.[2]
-
High Polymerization Rate: Applying a very high potential or current density leads to rapid, uncontrolled polymer growth. This can build internal stress into the film, causing it to delaminate. Lowering the applied potential or current can result in a more ordered and adherent film.[6]
-
Polymerization Technique: Galvanostatic (constant current) deposition can sometimes lead to less adherent films compared to potentiostatic (constant potential) or cyclic potential sweep techniques. Experimenting with different electrochemical methods may improve adhesion.[2]
-
Q3: My polythiophene film has very low conductivity. How can I improve it?
A: The conductivity of polythiophene is its key feature, and low conductivity can stem from several factors, including polymer degradation and structural defects.
-
Potential Causes & Solutions:
-
Overoxidation: Applying a potential that is too high or for too long can lead to overoxidation. This process introduces defects (like carbonyl groups) into the polymer backbone, which disrupts conjugation and irreversibly degrades conductivity.[7] This is a critical challenge known as the "polythiophene paradox," where the potential needed for polymerization is close to the potential that causes overoxidation.[7] Carefully control the upper potential limit during polymerization.
-
Structural Defects: Irregular linkages (i.e., not at the 2- and 5-positions of the thiophene ring) can occur, especially at high potentials. These defects shorten the effective conjugation length. Using additives like bithiophene or terthiophene can lower the required polymerization potential, minimizing side reactions and leading to higher quality polymers.[3]
-
Insufficient Doping: The conductivity of polythiophene depends on its being in an oxidized (doped) state. Ensure the electrolyte concentration is sufficient and that the film is held at an oxidizing potential after deposition to ensure complete doping. The choice of electrolyte anion can also influence the final conductivity.[8][9]
-
Solvent Effects: The choice of solvent can influence the degree of polymerization and the resulting film quality, which in turn affects conductivity.[5]
-
Q4: I am getting irreproducible results between experiments. What are the likely causes?
A: Irreproducibility is a significant challenge that hinders systematic research. It is almost always caused by subtle variations in experimental conditions.
-
Potential Causes & Solutions:
-
Inconsistent Reagent Purity: The most common culprit is varying water content in the solvent and electrolyte. Implement a standardized and rigorous drying protocol for all reagents.[1][10]
-
Electrode Setup and Geometry: The distance between the working, reference, and counter electrodes can affect the potential distribution and current density. Using an electrochemical cell with a fixed geometry for all experiments is recommended to ensure consistency.[2]
-
Electrode Surface Preparation: The microscopic state of the working electrode surface (e.g., roughness) can influence nucleation and growth. A consistent and repeatable electrode polishing and cleaning protocol must be used before every experiment.
-
Temperature Fluctuations: Temperature affects reaction kinetics and solubility. Performing experiments in a temperature-controlled environment can reduce variability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental parameters that influence the quality of electropolymerized polythiophene?
The quality of polythiophene films is decisively influenced by a combination of factors:
-
Electrochemical Parameters: The applied potential or current density is critical. High potentials can increase the polymerization rate but also risk overoxidation and structural defects.[3][6]
-
Monomer and Electrolyte: The purity and concentration of the monomer and the type/concentration of the supporting electrolyte significantly impact film growth, morphology, and conductivity.[6][10]
-
Solvent: The choice of solvent (e.g., acetonitrile, dichloromethane) affects monomer solubility, polymerization kinetics, and the final properties of the polymer film.[5][6]
-
Temperature: Temperature influences the kinetics of the polymerization reaction.[10]
-
Working Electrode: The material of the working electrode (e.g., ITO, platinum, glassy carbon) can affect the nucleation and adhesion of the polymer film.[6]
Q2: What is the "polythiophene paradox"?
The "polythiophene paradox" refers to the phenomenon where the high anodic potential required to oxidize and polymerize thiophene monomers is also high enough to cause overoxidation of the resulting polymer film.[7] This overoxidation leads to a loss of conjugation and, consequently, a reduction in electrical conductivity.[7] This makes it challenging to synthesize highly conductive polythiophene, as the conditions for its creation are also the conditions for its degradation. Strategies to mitigate this include adding small amounts of bithiophene or terthiophene to lower the necessary polymerization potential.[3]
Q3: How can I control the thickness of the deposited polythiophene film?
The thickness of the electropolymerized film is directly related to the total charge passed during the synthesis. You can control the film thickness by:
-
Adjusting Polymerization Time: In potentiostatic or galvanostatic methods, a longer deposition time results in a greater amount of charge passed and a thicker film.
-
Controlling the Number of Cycles: In cyclic voltammetry, the film thickness generally increases with the number of potential sweeps.
-
Setting a Charge Limit: Modern potentiostats allow the experiment to be stopped after a specific amount of charge (measured in coulombs) has been passed, providing precise control over film thickness.[11]
Q4: What is the general mechanism of thiophene electropolymerization?
The process is an oxidative polymerization that proceeds through several key steps:
-
Oxidation: The thiophene monomer is oxidized at the anode surface to form a radical cation.
-
Coupling: Two radical cations (or a radical cation and a neutral monomer) couple to form a dimer.
-
Deprotonation: The dimer expels two protons to re-aromatize.
-
Propagation: This process of oxidation, coupling, and deprotonation continues, adding more monomer units to the growing oligomer chain, which eventually deposits onto the electrode as the insoluble polymer film.[2][12][13]
Data & Protocols
Table 1: Influence of Experimental Parameters on Polythiophene Properties
| Parameter | Effect on Film Properties | Common Range/Value | References |
| Monomer Concentration | Affects polymerization rate and film morphology. | 0.05 M - 0.5 M | [2][3] |
| Solvent | Influences film continuity, morphology, and mechanical properties. Acetonitrile yields continuous but mechanically inferior films; benzonitrile can produce more polymerized but discontinuous films. | Acetonitrile, Dichloromethane | [5][6] |
| Supporting Electrolyte | Acts as a dopant; its size and type affect conductivity and film structure. | 0.1 M LiClO₄, TBAPF₆, TBABF₄ | [4][8][11] |
| Applied Potential | Higher potential increases rate but risks overoxidation and poor quality. Must be above monomer oxidation potential (~1.6 V vs Ag/AgCl for thiophene). | 1.6 V - 2.0 V vs Ag/AgCl | [2][6] |
| Temperature | Affects reaction kinetics and polymer structure. | Room Temperature (20-25 °C) | [6][10] |
| Water Content | Traces of water inhibit polymerization and degrade film quality. | Anhydrous (<50 ppm) | [1][10] |
General Experimental Protocol for Thiophene Electropolymerization
This protocol provides a general methodology for the galvanostatic deposition of polythiophene.
1. Reagent and Substrate Preparation:
-
Dry the solvent (e.g., acetonitrile) and supporting electrolyte (e.g., Lithium Perchlorate, LiClO₄) to remove trace water. Storing over activated molecular sieves is recommended.[1]
-
Prepare the polymerization solution. A typical solution consists of 0.2 M thiophene and 0.1 M LiClO₄ in anhydrous acetonitrile.[2] Handle thiophene in a fume hood.
-
Thoroughly clean the working electrode (e.g., Indium Tin Oxide (ITO) glass). A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.[2]
2. Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell.
-
Working Electrode: The cleaned ITO substrate.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire or foil.
-
-
Ensure the electrodes are immersed in the polymerization solution and are held at a fixed distance from each other to maintain consistent geometry.[2]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before the experiment to remove dissolved oxygen, and maintain an inert atmosphere over the solution during polymerization.
3. Electropolymerization Procedure (Galvanostatic Method):
-
Connect the electrodes to a potentiostat/galvanostat.
-
Apply a constant current density. A typical value is in the range of 0.1 to 4.0 mA/cm².[1]
-
Continue the deposition for a set amount of time (e.g., 60 to 600 seconds) or until a desired charge has been passed. The polymer film, often appearing as a dark blue or black coating, will grow on the working electrode.
4. Post-Polymerization Treatment:
-
After deposition, gently rinse the polymer-coated electrode with fresh, clean solvent (e.g., acetonitrile) to remove any unreacted monomer, oligomers, and excess electrolyte from the surface.
-
Dry the film carefully, for instance, under a gentle stream of nitrogen.
Visualizations
Experimental & Logical Workflows
Caption: A typical workflow for electropolymerization experiments.
Caption: A decision tree for troubleshooting lack of film formation.
Chemical Pathway
Caption: The oxidative coupling mechanism of thiophene polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study of Solvent Effect on the Electrochemical Deposition of Polythiophene and Polybithiophene | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. d-nb.info [d-nb.info]
- 10. ijsr.net [ijsr.net]
- 11. Effects of different electrolytes and film thicknesses on structural and thermoelectric properties of electropolymerized poly(3,4-ethylenedioxythiophene) films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
preventing side product formation in Paal-Knorr thiophene synthesis
Welcome to the technical support center for the Paal-Knorr thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Paal-Knorr thiophene synthesis, and why does it form?
The most prevalent side product is the corresponding furan.[1] This occurs because the sulfurizing agents used in the reaction, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also effective dehydrating agents.[1][2][3] This dual reactivity leads to a competing reaction pathway where the 1,4-dicarbonyl starting material undergoes acid-catalyzed cyclization and dehydration to form the furan, without the incorporation of sulfur.
Q2: Is it possible for the furan byproduct to convert to the desired thiophene under the reaction conditions?
Studies have investigated this possibility and concluded that it is not a significant pathway. Treatment of isolated furans with phosphorus pentasulfide under typical Paal-Knorr conditions results in inconsistent and generally lower yields of the corresponding thiophene compared to the direct reaction with the 1,4-dicarbonyl compound.[1] This suggests that the primary mechanism involves the direct thionation of the dicarbonyl compound.
Q3: What are other, less common, side products to be aware of?
Besides furan formation, other potential side products include:
-
Polymeric materials or charring: This is often a result of excessively high temperatures or prolonged reaction times, leading to the decomposition of starting materials or the product.
-
Incomplete reaction: Leaving unreacted 1,4-dicarbonyl compound.
-
Hydrogen Sulfide (H₂S): This toxic gas is an inherent byproduct of the reaction, regardless of the sulfur source used.[2][3]
Q4: How can I safely handle the hydrogen sulfide (H₂S) gas produced during the synthesis?
All manipulations involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood.[1] It is also highly recommended to use a scrubbing system, such as a bleach (sodium hypochlorite) solution, to neutralize the effluent gas stream.
Troubleshooting Guides
Problem 1: Significant Furan Byproduct Formation
The formation of a furan byproduct is the most common issue leading to reduced yields of the desired thiophene. The following strategies can be employed to improve the selectivity for thiophene synthesis.
Troubleshooting Steps:
| Recommendation | Rationale |
| Switch from P₄S₁₀ to Lawesson's Reagent | Lawesson's reagent is generally considered a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[1] |
| Maintain the Lowest Effective Reaction Temperature | Higher temperatures tend to favor the dehydration pathway that leads to furan formation. Careful control of the reaction temperature is crucial for minimizing this side reaction.[1] |
| Monitor Reaction Progress and Minimize Reaction Time | Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct. Monitor the reaction closely using techniques like TLC or GC-MS and work up the reaction as soon as the starting material is consumed.[1] |
| Use an Appropriate Stoichiometry of the Sulfurizing Agent | While a sufficient amount of the sulfurizing agent is needed to drive the thionation, a large excess is not always better and can contribute to side reactions. The optimal stoichiometry should be determined empirically for each substrate. The literature often suggests using around 0.5 equivalents of P₄S₁₀ (as it contains multiple sulfur atoms) or 1.2 equivalents of Lawesson's reagent.[1] |
Problem 2: Slow or Incomplete Reaction
If the reaction is sluggish or a significant amount of starting material remains after a reasonable time, consider the following adjustments.
Troubleshooting Steps:
| Recommendation | Rationale |
| Gradually Increase Reaction Temperature | For less reactive substrates, a higher temperature may be necessary to achieve a satisfactory reaction rate. This should be done cautiously while monitoring for an increase in side product formation.[1] |
| Use a Higher-Boiling Solvent | Solvents such as toluene or xylene allow for higher reaction temperatures, which can help to drive the reaction to completion.[1] |
| Ensure Activity of the Sulfurizing Agent | Phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture. Use fresh reagents that have been stored in a desiccator to ensure their reactivity.[1] |
| Consider Microwave-Assisted Synthesis | Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[2][4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes
This protocol is adapted from a procedure by Minetto, Taddei, and co-workers and is effective for the rapid synthesis of a variety of substituted thiophenes.[1]
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.
-
Add toluene and the magnetic stir bar.
-
Securely cap the reaction vessel.
-
Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Conventional Heating Method for Thiophene Synthesis
This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.[1]
Materials:
-
Substituted 1,4-diketone (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To the round-bottom flask containing the 1,4-diketone, add the anhydrous solvent and the magnetic stirrer.
-
Slowly add the phosphorus pentasulfide to the stirred solution.
-
Heat the mixture to reflux (typically 110-140°C) and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways in the Paal-Knorr thiophene synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Microwave-Assisted Synthesis of Thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing microwave-assisted synthesis for improved efficiency in preparing thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for thiophene synthesis compared to conventional heating methods?
Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating techniques for thiophene synthesis. These include dramatically reduced reaction times, often from hours to minutes, and increased product yields.[1][2][3] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer byproducts, simplifying purification.[2][4] Additionally, microwave synthesis is considered a greener chemistry approach as it can often be performed under solvent-free conditions, reducing waste and environmental impact.[5][6]
Q2: Which are the most common microwave-assisted methods for synthesizing thiophenes?
The most prominently reported methods for microwave-assisted thiophene synthesis are the Gewald and Paal-Knorr reactions.
-
Gewald Reaction: This is a multi-component reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][7][8]
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[9][10]
Q3: Can I use a domestic microwave oven for these syntheses?
It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[11] Household microwaves lack essential safety features and precise control over reaction parameters like temperature and pressure, which can lead to safety hazards, including explosions.[11] Dedicated laboratory microwave reactors are equipped with temperature and pressure sensors, as well as magnetic stirring, to ensure safe and reproducible reaction conditions.
Q4: What is the role of the solvent in microwave-assisted synthesis?
The choice of solvent is crucial as its ability to absorb microwave energy (dielectric properties) significantly impacts the heating rate.[12] Polar solvents generally absorb microwaves more efficiently, leading to rapid heating.[12] However, even non-polar solvents can be used if the reactants or catalysts are polar enough to absorb sufficient energy.[12] In some cases, solvent-free reactions can be performed, often using a solid support like alumina, which aligns with green chemistry principles.[5][13]
Q5: How do I convert a conventional heating protocol to a microwave-assisted one?
A general guideline is to start with a temperature 10°C above the conventional method's temperature.[14] You can then incrementally increase the temperature by 25-50°C to optimize the reaction, being mindful of the decomposition temperatures of your reagents.[14] Reaction times are typically drastically reduced, so what takes hours conventionally may only require minutes in a microwave reactor.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. | Incrementally increase the set temperature in 10-20°C intervals. Be cautious not to exceed the decomposition temperature of your starting materials or product.[14] |
| Insufficient Reaction Time: Although microwave reactions are fast, the set time may still be too short. | Gradually increase the reaction time. Monitor the reaction progress using TLC or other appropriate analytical techniques. | |
| Poor Microwave Absorption: The reaction mixture may not be absorbing microwave energy effectively. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. Alternatively, if compatible with your reaction, switch to a more polar solvent.[12] | |
| Reagent Quality: Impure or degraded starting materials or catalysts can significantly impact the reaction outcome. | Ensure the purity of your reagents. Use freshly opened or properly stored chemicals. | |
| Formation of Byproducts or Tar | Temperature Too High: Excessive heat can lead to decomposition of reactants or products, or promote side reactions. | Reduce the reaction temperature. Employing a lower, more controlled temperature can enhance selectivity towards the desired product. |
| Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to the formation of byproducts. | Optimize the reaction time by monitoring the consumption of starting materials. Stop the reaction once the starting material is consumed to prevent further reactions. | |
| Inconsistent Results | Inaccurate Temperature Monitoring: Non-uniform heating or inaccurate temperature readings can lead to variability. | Ensure the temperature sensor is correctly positioned and calibrated. For solid or viscous reaction mixtures, ensure efficient stirring to promote even heat distribution. |
| Fluctuations in Microwave Power: Inconsistent power delivery can affect the reaction rate and outcome. | Use a dedicated microwave reactor with precise power control. Avoid using domestic microwave ovens.[11] | |
| Safety Concerns | Arcing or Sparking: This can be caused by the presence of metal objects or conductive materials inside the microwave cavity. | Ensure no metal parts (e.g., stir bars with exposed metal, incompatible sample vials) are used. Check for any charring on the vessel or inside the cavity which can become conductive. |
| Rapid Pressure Increase: Highly exothermic reactions or the use of low-boiling point solvents in sealed vessels can lead to a dangerous buildup of pressure. | Start with a small-scale reaction to assess its behavior. Use a larger reaction vessel to provide more headspace. If possible, use a microwave reactor with a pressure-monitoring system and an automatic shut-off feature. | |
| Toxic Gas Evolution (e.g., H₂S): Some thiophene syntheses, like the Paal-Knorr reaction using certain sulfurizing agents, can produce toxic gases. | Always conduct such reactions in a well-ventilated fume hood.[10] |
Quantitative Data
Table 1: Comparison of Conventional vs. Microwave-Assisted Thiophene Synthesis
| Reaction Type | Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Gewald | Butyraldehyde, Methyl cyanoacetate, Sulfur | Conventional | 50 | 30 min | 47 | [11] |
| Gewald | Butyraldehyde, Methyl cyanoacetate, Sulfur | Microwave | 50 | 30 min | 95 | [11] |
| Suzuki Coupling | 2-Bromo-2,2'-bithiophene, Bis(pinacolato)diboron | Microwave | - | 6 min | 65 | [5][13] |
| Suzuki Coupling | Dibromoterthiophene, Thienylboronic acid | Microwave | - | 11 min | 74 | [5][13] |
| Chalcone Synthesis | Thiophene Chalcone Derivative 3b | Conventional | Reflux | 6 h | 72 | [15] |
| Chalcone Synthesis | Thiophene Chalcone Derivative 3b | Microwave | - | 5 min | 92 | [15] |
| Chalcone Synthesis | Thiophene Chalcone Derivative 3d | Conventional | Reflux | 6 h | 85 | [15] |
| Chalcone Synthesis | Thiophene Chalcone Derivative 3d | Microwave | - | 5 min | 96 | [15] |
Experimental Protocols
Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes[11][16]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., methyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine) (1.0 mmol)
-
Solvent (e.g., DMF) (3 mL)
Procedure:
-
To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the base.
-
Add the solvent to the vial.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Paal-Knorr Synthesis of Thiophenes[9]
Materials:
-
1,4-Diketone
-
Lawesson's Reagent or Phosphorus Pentasulfide
-
Solvent (e.g., Toluene)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-diketone and the sulfurizing agent.
-
Add the solvent and a magnetic stir bar.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature and time to drive the reaction to completion.
-
After cooling, the reaction mixture can be worked up by appropriate methods, such as filtration and evaporation of the solvent.
-
The crude product is then purified, typically by column chromatography.
Visualizations
References
- 1. Microwave Heating - Increasing Reaction Rate [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Solvent Choice for Microwave Synthesis [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. Getting Started with Microwave Synthesis [cem.com]
- 15. journal.nuc.edu.iq [journal.nuc.edu.iq]
Validation & Comparative
A Comparative Analysis of Thiophene- vs. Furan-Based Diketones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of choices, five-membered aromatic heterocycles, particularly thiophene and furan, have garnered significant attention as versatile building blocks. When incorporated into a diketone framework, these moieties give rise to compounds with a wide spectrum of biological activities. This guide provides an objective, data-driven comparative analysis of thiophene-based and furan-based diketones to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental difference between thiophene and furan lies in the heteroatom: sulfur in thiophene and oxygen in furan. This seemingly subtle variation imparts distinct physicochemical properties that have a cascading effect on the molecule's behavior.
Thiophene is generally considered more aromatic than furan. The sulfur atom in thiophene, being less electronegative and possessing available 3d orbitals, allows for more effective delocalization of its lone pair of electrons into the π-system, leading to greater aromatic stability.[1][2] In contrast, the more electronegative oxygen in furan holds its electrons more tightly, resulting in lower aromaticity.[3] This difference in aromaticity often translates to greater thermal and environmental stability for thiophene-containing compounds compared to their furan counterparts.[3]
From a physicochemical standpoint, these differences influence properties crucial for drug development, such as lipophilicity (LogP) and dipole moment, which in turn affect solubility, membrane permeability, and protein-binding interactions. While specific values will vary with substitution patterns, general trends can be observed.
Table 1: Comparative Physicochemical Properties of Parent Heterocycles and Acetyl Derivatives
| Property | Thiophene | Furan | 2-Acetylthiophene | 2-Acetylfuran |
| Molecular Formula | C₄H₄S | C₄H₄O | C₆H₆OS | C₆H₆O₂ |
| Molecular Weight ( g/mol ) | 84.14 | 68.07 | 126.17[4] | 110.11 |
| Boiling Point (°C) | 84 | 31.4 | 214[4] | 169-170 |
| Melting Point (°C) | -38 | -85.6 | 9-11[4] | 33[5] |
| LogP | 1.81 | 1.34 | 1.25[4] | 0.52[5] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan [3] |
Pharmacological Activities: A Comparative Overview
Both thiophene and furan-based diketones have been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The choice of the heterocyclic core can significantly modulate the potency and selectivity of the compounds.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of both furan and thiophene derivatives against various cancer cell lines.[6] In a comparative study of chalcone derivatives, which share a similar α,β-unsaturated ketone system with diketones, a thiophene-containing analog emerged as a highly potent agent against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the standard drug doxorubicin.[6] This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[6]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Cancer Cell Line | Thiophene Derivative | Furan Derivative | Reference Drug (IC₅₀ µM) |
| Thiophene Carboxamides | Hep3B (Liver) | 5.46 (Compound 2b) | - | Doxorubicin (IC₅₀ not specified) |
| Furan-based derivatives | MCF-7 (Breast) | - | 2.96 (Compound 7) | Staurosporine (IC₅₀ not specified) |
| Benzimidazolone hybrids | A549 (Lung) | 1.2 (Compound 2) | - | Doxorubicin (4.3) |
Note: The data presented is from different studies and compound classes, highlighting the potential of each core. A direct comparison of identical diketone analogs is limited in the literature.
Anti-inflammatory Activity
Thiophene-based compounds have a well-established history as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid acting as cyclooxygenase (COX) inhibitors.[7] The anti-inflammatory potential of furan derivatives has also been recognized, with studies showing their ability to modulate inflammatory pathways.[8]
In a study of thiophene-fused quinoline-based β-diketones and their pyrazole derivatives, some compounds bearing the pyrazole core, derived from the diketone, showed good anti-inflammatory activity.[9] Another study on symmetric thiophene and furan bioisosteres as CXCR4 receptor antagonists (implicated in inflammatory bowel disease) found that a 2,5-disubstituted thiophene derivative exhibited higher inhibition (30%) compared to its furan counterpart (5%).[7]
Antimicrobial Activity
Both furan and thiophene moieties are present in various antimicrobial agents. In a study of furan-thiophene-chalcone derivatives, all tested compounds showed significant antibacterial activity against both Gram-positive (Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa) bacteria in a concentration-dependent manner.[10] Another study on heterocyclic chalcone analogues revealed that certain thiophene and furan derivatives exhibited strong activity against both susceptible and resistant Staphylococcus aureus strains.[9]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Bacterial Strain | Thiophene Derivative | Furan Derivative |
| Flavone Schiff Bases | S. aureus | 12.5 | 25 |
| Flavone Schiff Bases | B. subtilis | 6.25 | 12.5 |
| Flavone Schiff Bases | E. coli | 12.5 | 25 |
| Flavone Schiff Bases | P. aeruginosa | 12.5 | 25 |
Source: Adapted from a comparative study on flavone Schiff base derivatives.[6]
Toxicity Profile
A critical consideration in drug discovery is the toxicity of lead compounds. Both furan and thiophene rings can undergo metabolic activation to reactive intermediates, which can lead to toxicity. The furan ring, for instance, can be oxidized in vivo to form reactive dialdehydes and epoxides, which have been associated with hepatotoxicity.[11] Similarly, the metabolism of thiophene can lead to the formation of reactive thiophene S-oxides and thiophene epoxides, which are also considered structural alerts.[10] However, it is important to note that the presence of these rings does not automatically confer toxicity, and many approved drugs contain these moieties.[7] In silico ADME-Tox predictions can be valuable tools in the early stages of drug discovery to assess the potential toxicity of novel thiophene and furan-based diketones.[12][13]
Experimental Protocols
To facilitate a direct and robust comparison of novel thiophene- and furan-based diketones, standardized experimental protocols are essential.
Synthesis of 1-(heteroaryl)butane-1,3-diones
A common method for the synthesis of 1,3-diketones is the Claisen condensation of an appropriate methyl ketone with an ester. For the synthesis of 1-(thiophen-2-yl)butane-1,3-dione and 1-(furan-2-yl)butane-1,3-dione, 2-acetylthiophene or 2-acetylfuran can be reacted with ethyl acetate in the presence of a strong base like sodium hydride.[14]
General Procedure:
-
Suspend sodium hydride in a suitable solvent (e.g., THF).
-
Add a mixture of the heteroaryl methyl ketone (2-acetylthiophene or 2-acetylfuran) and ethyl acetate dropwise to the suspension at room temperature.
-
After the initial vigorous reaction subsides, stir the mixture for a short period.
-
Quench the reaction by pouring it onto ice and then acidify with HCl.
-
Extract the product with an organic solvent, wash, dry, and purify.[14]
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene- and furan-based diketones and incubate for a further 24-48 hours.[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[15]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Activity: COX Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be evaluated using a human whole blood assay.[15][16]
Protocol:
-
COX-1 Assay: Incubate whole blood samples with increasing concentrations of the test compounds. Allow the blood to clot to induce thromboxane B₂ (TXB₂) production, a marker of COX-1 activity.[17]
-
COX-2 Assay: Incubate heparinized whole blood samples with aspirin (to inhibit COX-1), lipopolysaccharide (LPS) to induce COX-2 expression, and the test compounds. Measure the levels of prostaglandin E₂ (PGE₂), a marker of COX-2 activity.[17]
-
Quantification: Measure TXB₂ and PGE₂ levels using enzyme immunoassay (EIA) kits.[18]
-
IC₅₀ Determination: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition from the dose-response curves.
Antimicrobial Susceptibility: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[19][20][21]
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.[6]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this to the final desired concentration.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]
Conclusion
The choice between a thiophene or a furan core in the design of diketone-based drug candidates is a nuanced decision with significant implications for the resulting compound's physicochemical properties, pharmacological activity, and toxicity profile. Thiophene-based diketones often benefit from greater stability and, in some cases, enhanced biological activity, potentially due to the unique electronic properties of the sulfur atom. However, furan-based diketones remain a valuable and viable alternative, with the potential for potent bioactivity.
This guide highlights the general trends observed in the literature. For any specific drug discovery program, a direct, parallel synthesis and evaluation of both thiophene and furan-based diketone analogs is crucial for making informed, data-driven decisions. The provided experimental protocols offer a starting point for such a comparative analysis. Ultimately, the optimal choice of heterocycle will depend on the specific biological target and the desired therapeutic profile.
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. crescentchemical.com [crescentchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
Electrochemical Comparison of Substituted 1,4-Di(2-thienyl)-1,4-butanedione Derivatives: A Guide for Researchers
A comprehensive review of the electrochemical properties of substituted 1,4-di(2-thienyl)-1,4-butanedione derivatives is currently limited by the lack of available experimental data in published literature. Extensive searches for a systematic comparative study of these compounds have not yielded quantitative electrochemical data, such as reduction and oxidation potentials, for a series of substituted analogues.
This guide, therefore, aims to provide a framework for such a comparative study, outlining the key electrochemical parameters of interest, the typical experimental protocols, and the expected influence of substituents based on established principles of electrochemistry and the behavior of related thiophene compounds. While a direct data comparison is not yet possible, this document serves as a resource for researchers and drug development professionals interested in the electrochemical behavior of this class of molecules.
Introduction to this compound Derivatives
The this compound core structure is a subject of interest due to the versatile chemistry of the thiophene rings and the potential for these molecules to serve as building blocks in the synthesis of more complex heterocyclic systems, such as pyrroles and other conductive polymers. For instance, this compound is a key precursor in the synthesis of 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, a monomer for electrochromic polymers, through a Knorr-Paal condensation reaction.[1] The electrochemical properties of derivatives of this core structure are crucial for understanding their potential applications in materials science and medicinal chemistry, particularly in areas involving redox processes.
Electrochemical Behavior: A Theoretical Framework
The electrochemical behavior of substituted this compound derivatives is expected to be primarily influenced by the nature of the substituents on the thiophene rings. The two ketone functionalities are the primary redox-active sites, undergoing reduction, while the thiophene rings can be oxidized at higher potentials.
Substituent Effects:
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) attached to the thiophene rings are expected to increase the electron density of the π-system. This would make the oxidation of the thiophene rings easier (occur at a less positive potential) and the reduction of the ketone groups more difficult (occur at a more negative potential).
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the thiophene rings would have the opposite effect. They would decrease the electron density of the π-system, making oxidation more difficult (more positive potential) and reduction easier (less negative potential).
Data Presentation: A Template for Comparison
While specific data is not currently available, a comparative guide would present the electrochemical data in a structured table. This would allow for a clear and objective comparison of the performance of different derivatives. The table below serves as a template for how such data should be organized.
| Derivative (Substituent at 5-position of thiophene) | Cathodic Peak Potential (Epc) [V vs. ref] | Anodic Peak Potential (Epa) [V vs. ref] | Half-wave Potential (E1/2) [V vs. ref] | Peak Separation (ΔEp) [mV] | Reversibility |
| H (Unsubstituted) | Data not available | Data not available | Data not available | Data not available | Data not available |
| -OCH₃ (Electron-donating) | Data not available | Data not available | Data not available | Data not available | Data not available |
| -CH₃ (Electron-donating) | Data not available | Data not available | Data not available | Data not available | Data not available |
| -Cl (Electron-withdrawing) | Data not available | Data not available | Data not available | Data not available | Data not available |
| -NO₂ (Electron-withdrawing) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The reference electrode (e.g., Ag/AgCl, SCE) and experimental conditions should be explicitly stated.
Experimental Protocols
The primary technique for investigating the electrochemical properties of these compounds is Cyclic Voltammetry (CV) . Below is a detailed methodology that would be employed for such a study.
Cyclic Voltammetry (CV) Protocol:
-
Solution Preparation: A solution of the this compound derivative (typically 1-5 mM) is prepared in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
-
-
Instrumentation: A potentiostat/galvanostat is used to apply a potential waveform and measure the resulting current.
-
Data Acquisition:
-
The potential is swept linearly from an initial potential (where no faradaic reaction occurs) to a switching potential in the cathodic (for reduction) or anodic (for oxidation) direction, and then the scan is reversed back to the initial potential.
-
The scan rate (e.g., 100 mV/s) is controlled, and experiments are often repeated at various scan rates to investigate the kinetics of the electron transfer.
-
The resulting current is plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis: From the voltammogram, the following parameters are determined:
-
Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.
-
Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.
-
Half-wave Potential (E1/2): Calculated as (Epa + Epc) / 2, which provides an approximation of the standard reduction potential for a reversible system.
-
Peak Separation (ΔEp): The difference between Epa and Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics.
-
Visualization of Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates a typical experimental workflow for the electrochemical analysis of a substituted this compound derivative.
Conclusion and Future Directions
While a direct electrochemical comparison of substituted this compound derivatives is not possible at present due to a lack of published data, this guide provides the necessary framework and theoretical background for researchers to conduct such studies. Future work should focus on the synthesis of a series of these derivatives with systematically varied electron-donating and electron-withdrawing substituents and the subsequent detailed investigation of their electrochemical properties using cyclic voltammetry. The resulting data would be invaluable for establishing structure-property relationships and guiding the design of new materials and molecules with tailored redox characteristics for a range of applications.
References
Aromaticity of Thiophene, Pyrrole, and Furan: A Comparative Analysis for Researchers
A definitive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the aromaticity of three key five-membered heterocyclic compounds: thiophene, pyrrole, and furan. By presenting quantitative experimental data, detailed methodologies, and visual representations of underlying principles, this guide serves as a practical resource for understanding the nuanced electronic properties that govern the stability and reactivity of these crucial chemical entities.
The degree of aromaticity in thiophene, pyrrole, and furan is a fundamental concept in organic and medicinal chemistry, directly impacting their roles as pharmaceutical building blocks and components of functional materials. The established order of aromaticity, based on a wealth of experimental and computational evidence, is Thiophene > Pyrrole > Furan .[1][2][3][4][5] This trend is primarily governed by the electronegativity of the heteroatom within the ring and its ability to delocalize its lone pair of electrons into the π-system.[1][2][6][7]
The Decisive Role of Electronegativity
Aromaticity in these five-membered heterocycles arises from the formation of a continuous cycle of p-orbitals containing 6 π-electrons, in accordance with Hückel's rule.[8] Each of the four carbon atoms contributes one p-orbital and one π-electron, while the heteroatom (Sulfur, Nitrogen, or Oxygen) contributes a p-orbital containing a lone pair of electrons to complete the aromatic sextet.[8][9]
The key determinant of the degree of aromaticity is the electronegativity of this heteroatom. Electronegativity follows the order: Oxygen (3.44) > Nitrogen (3.04) > Sulfur (2.58) .[2] A more electronegative atom holds its lone pair more tightly, making it less available for delocalization into the aromatic ring.[1][8] Consequently, furan, with the most electronegative oxygen atom, exhibits the least aromatic character. Conversely, thiophene, with the least electronegative sulfur atom, demonstrates the highest degree of aromaticity among the three.[1][2] Pyrrole, with the intermediate electronegativity of nitrogen, has an intermediate level of aromaticity.[2]
Quantitative Comparison of Aromaticity
The differences in aromaticity can be quantified through various experimental and computational metrics. The following tables summarize key data for thiophene, pyrrole, and furan.
Table 1: Resonance and Aromatic Stabilization Energies
Resonance energy is a measure of the extra stability of a conjugated system compared to a hypothetical localized structure. Higher resonance energy indicates greater aromatic stability.
| Compound | Resonance Energy (kcal/mol) | Aromatic Stabilization Energy (kJ/mol) |
| Thiophene | ~29[3][4] | ~122[10] |
| Pyrrole | ~21[3][4] | ~90[10] |
| Furan | ~16[3][4] | ~68[10] |
Table 2: Experimental Bond Lengths (Å)
In aromatic compounds, bond lengths are intermediate between typical single and double bonds, reflecting electron delocalization. A smaller variation in bond lengths around the ring suggests a higher degree of aromaticity. The data below is derived from microwave spectroscopy studies.
| Bond | Thiophene | Pyrrole | Furan |
| X–C2 | 1.714 | 1.370 | 1.362 |
| C2=C3 | 1.370 | 1.382 | 1.361 |
| C3–C4 | 1.423 | 1.417 | 1.431 |
X represents the heteroatom (S, N, or O).
Table 3: ¹H and ¹³C NMR Chemical Shifts (ppm in CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of nuclei. In aromatic systems, the ring current induces a downfield shift (deshielding) for protons on the exterior of the ring. A higher degree of aromaticity generally leads to a more pronounced ring current effect. However, the chemical shifts are also influenced by the electronegativity of the heteroatom. For these heterocycles, the protons and carbons of the least aromatic compound, furan, are the most deshielded (appear at higher chemical shifts).[8]
| Compound | H-2, H-5 (ppm) | H-3, H-4 (ppm) | C-2, C-5 (ppm) | C-3, C-4 (ppm) |
| Thiophene | 7.18 | 6.99 | 125.6 | 127.4 |
| Pyrrole | 6.68 | 6.22 | 118.5 | 108.2 |
| Furan | 7.46 | 6.40 | 142.8 | 109.6 |
Note: The N-H proton of pyrrole typically appears as a broad singlet between 8.0 and 9.0 ppm.[8]
Experimental and Computational Protocols
The data presented above are derived from a combination of experimental measurements and computational modeling. Below are outlines of the methodologies used to determine these key aromaticity indicators.
Determination of Resonance Energy via Heats of Hydrogenation
This experimental method provides a thermodynamic measure of aromatic stabilization.
-
Principle: The resonance energy is calculated as the difference between the experimentally measured heat of hydrogenation of the aromatic compound and the theoretical heat of hydrogenation of a hypothetical, non-aromatic cyclic polyene with the same number of double bonds.
-
Experimental Setup: A high-pressure calorimeter is used to measure the heat released during the catalytic hydrogenation of the heterocyclic compound to its corresponding saturated heterocycle (e.g., thiophene to tetrahydrothiophene).
-
Calculation:
-
The heat of hydrogenation of a comparable non-aromatic compound with one double bond (e.g., a dihydro-derivative) is measured.
-
This value is multiplied by the number of double bonds in the heterocycle to estimate the heat of hydrogenation of the hypothetical non-aromatic analogue.
-
The experimental heat of hydrogenation of the aromatic heterocycle is subtracted from this estimated value. The difference is the resonance energy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique provides insight into the electronic structure and magnetic environment of the ring.
-
Sample Preparation: Approximately 5-10 mg of the analyte (thiophene, pyrrole, or furan) is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition:
-
The spectrum is acquired using a standard pulse sequence on a high-field NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.[8]
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are typically required.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal.
Computational Aromaticity Indices: NICS and HOMA
Modern assessments of aromaticity often rely on computational methods. Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two of the most widely used indices. These are not direct experimental measurements but are calculated from the optimized molecular geometry.
-
Nucleus-Independent Chemical Shift (NICS):
-
Principle: NICS is a magnetic criterion for aromaticity. It is the negative of the magnetic shielding calculated at a specific point in space within or above the ring (often the geometric center, NICS(0), or 1 Å above the center, NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity.
-
Computational Protocol:
-
The geometry of the molecule is first optimized using a quantum chemistry software package like Gaussian. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).
-
An NMR calculation is then performed on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.
-
A "ghost" atom (Bq) with no nucleus or electrons is placed at the desired point (e.g., the ring center) in the input file.
-
The magnetic shielding tensor for this ghost atom is calculated, and its negative value gives the NICS index.[2][4][6]
-
-
-
Harmonic Oscillator Model of Aromaticity (HOMA):
-
Principle: HOMA is a geometry-based index of aromaticity. It quantifies the degree of bond length equalization in a cyclic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic Kekulé structure. Values can also be negative for anti-aromatic systems.
-
Computational Protocol:
-
The geometry of the molecule is optimized using a reliable computational method (e.g., DFT or higher-level ab initio methods).
-
The HOMA index is calculated from the optimized bond lengths using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
-
The calculation can be performed using specialized software or by applying the formula to the bond lengths obtained from the output of a quantum chemistry calculation.
-
-
Conclusion
The aromaticity of thiophene, pyrrole, and furan follows a clear trend dictated by the electronegativity of the constituent heteroatom. Thiophene stands as the most aromatic of the three, a property reflected in its higher resonance energy and more equalized bond lengths. Furan, containing the highly electronegative oxygen atom, is the least aromatic. This comparative understanding, supported by robust experimental and computational data, is essential for predicting the chemical behavior of these heterocycles and for their strategic application in drug design and materials science.
References
- 1. Microwave spectrum and structure of furan · ethene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]
- 4. fiveable.me [fiveable.me]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. pubs.aip.org [pubs.aip.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
Performance of 1,4-Di(2-thienyl)-1,4-butanedione in OLEDs: A Comparative Analysis
Key Performance Metrics for OLED Materials
To objectively assess the performance of 1,4-Di(2-thienyl)-1,4-butanedione against established OLED materials, a range of quantitative data must be considered. This data is typically presented in tables to facilitate direct comparison. The crucial parameters include:
-
External Quantum Efficiency (EQE %): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Luminance (cd/m²): The intensity of light emitted from a given area of the display.
-
Current Efficiency (cd/A): A measure of the luminance produced per unit of current flowing through the device.
-
Power Efficiency (lm/W): The amount of light output (in lumens) for a given amount of electrical power input.
-
Turn-on Voltage (V): The minimum voltage required for the OLED to begin emitting light.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of values (x, y) that define the color of the emitted light.
-
Device Lifetime (LT50, hours): The time it takes for the initial luminance to decrease by 50%.
A hypothetical comparison table might look like this:
| Material/Device Structure | Role of Material | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE (x, y) | LT50 (hours) |
| This compound | Emissive Layer | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminum) | Emissive/Electron Transport Layer | ~1-5 | >10,000 | ~3-5 | ~1-3 | 3-5 | (0.32, 0.55) | >10,000 |
| TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | Hole Transport Layer | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Ir(ppy)₃ (Iridium(III) bis(2-phenylpyridinato-N,C2')acetylacetonate) | Phosphorescent Emitter | >20 | >50,000 | >60 | >50 | 2.5-4 | (0.30, 0.61) | >50,000 |
Note: The data for Alq₃ and Ir(ppy)₃ are representative values from the literature and can vary significantly based on the complete device architecture.
Experimental Protocols for OLED Fabrication and Characterization
To generate the necessary data for a comparative analysis, a standardized experimental workflow is essential. The following outlines a typical procedure for fabricating and testing a multilayer OLED device.
Device Fabrication
A common method for fabricating small-molecule OLEDs is through thermal evaporation in a high-vacuum chamber.
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as PEDOT:PSS, is often spin-coated onto the ITO anode to facilitate the injection of holes. The substrate is then annealed to remove residual solvent.
-
Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material (e.g., TPD) is deposited via thermal evaporation.
-
Emissive Layer (EML) Deposition: The emissive material (in this case, this compound) is then deposited. It can be deposited as a neat film or co-evaporated with a host material.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material (e.g., Alq₃) is deposited on top of the emissive layer.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, such as Lithium Fluoride (LiF), is often deposited to facilitate electron injection.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al) or calcium (Ca)/Al, is deposited through a shadow mask to define the active area of the device.
Device Characterization
Once fabricated, the OLEDs are characterized to measure their performance metrics.
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is connected to a source measure unit (SMU) and a photodetector. The current density and luminance are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission spectrum and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE) Measurement: The EQE is calculated from the luminance, current density, and the EL spectrum.
-
Lifetime Measurement: The device is operated at a constant current, and the luminance is monitored over time to determine the LT50.
Signaling Pathways and Energy Level Diagrams
The performance of an OLED is critically dependent on the energy level alignment of the different materials used. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of each layer determine the efficiency of charge injection, transport, and recombination.
Below is a conceptual energy level diagram illustrating the operation of a multilayer OLED. The specific energy levels for this compound would need to be determined experimentally through techniques like cyclic voltammetry and UV-Vis spectroscopy.
Caption: Conceptual energy level diagram of a multilayer OLED.
Conclusion
While this compound holds promise as a material for organic electronics due to its thienyl moieties which can facilitate charge transport, a definitive comparison of its performance in OLEDs is currently hampered by a lack of specific experimental data in the public domain. To fully assess its potential, researchers would need to fabricate and characterize OLED devices where this compound is utilized in various roles (emissive, hole-transporting, or electron-transporting layer) and compare its performance metrics against well-established materials under identical testing conditions. The experimental protocols and evaluation criteria outlined in this guide provide a roadmap for such an investigation.
References
A Head-to-Head Comparison: Lawesson's Reagent vs. P4S10 in Thiophene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the thiophene ring is a fundamental process, given its prevalence in a wide array of pharmaceuticals and functional materials. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, remains a cornerstone of this endeavor. Among the various sulfurizing agents, Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the most common choices. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols, to aid in reagent selection for specific synthetic needs.
Performance Comparison: A Data-Driven Analysis
While both Lawesson's reagent and P₄S₁₀ are effective in converting 1,4-dicarbonyl compounds to thiophenes, they exhibit notable differences in reactivity, reaction conditions, and substrate tolerance. Lawesson's reagent is generally considered a milder and more efficient reagent, often providing higher yields in shorter reaction times, particularly when microwave irradiation is employed.[1][2] In contrast, phosphorus pentasulfide is a more aggressive reagent that frequently requires higher temperatures and longer reaction times to achieve comparable results.[1]
The enhanced performance of Lawesson's reagent can be attributed to its greater solubility in common organic solvents and its mechanism, which involves a more reactive dithiophosphine ylide intermediate.[3] This often translates to cleaner reactions with fewer byproducts, simplifying purification.[3]
The following table summarizes a qualitative and quantitative comparison based on available literature data for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione, a common model reaction.
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Typical Reaction Time | 10 - 20 minutes (Microwave) | 2 - 6 hours (Conventional Heating) |
| Typical Temperature | 150 °C (Microwave) | 110 - 140 °C (Reflux) |
| Reported Yield | Good to excellent[4] | Moderate to good |
| Reaction Conditions | Milder, often amenable to microwave-assisted synthesis[4] | Harsher, typically requires high-temperature reflux[5] |
| Byproducts | Generally cleaner reactions[3] | Can lead to more byproducts and charring |
| Handling | Strong, unpleasant odor; moisture sensitive | Highly moisture sensitive, corrosive |
| Cost | More expensive | Less expensive |
Experimental Protocols
Detailed methodologies for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione using both reagents are provided below. These protocols are representative of the conditions generally employed for the Paal-Knorr thiophene synthesis.
Protocol 1: Microwave-Assisted Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent
This protocol is adapted from established microwave-assisted Paal-Knorr synthesis procedures.[4]
Materials:
-
2,5-Hexanedione (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 2,5-hexanedione (0.5 mmol) and Lawesson's Reagent (0.6 mmol).
-
Add toluene (5 mL) and a magnetic stir bar to the vial.
-
Securely cap the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,5-dimethylthiophene.
Protocol 2: Conventional Heating Method for Thiophene Synthesis using Phosphorus Pentasulfide (P₄S₁₀)
This protocol represents a traditional approach to the Paal-Knorr thiophene synthesis.[5]
Materials:
-
2,5-Hexanedione (5 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)
-
Anhydrous Toluene or Xylene (50 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask charged with 2,5-hexanedione (5 mmol), add the anhydrous solvent (50 mL).
-
Carefully add phosphorus pentasulfide (1.11 g, 2.5 mmol) in portions while stirring. Caution: The reaction may be exothermic, and toxic hydrogen sulfide (H₂S) gas can be evolved.[6] This step must be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to afford 2,5-dimethylthiophene.
Reaction Mechanisms and Workflow
Both Lawesson's reagent and P₄S₁₀ function as thionating agents, converting the carbonyl groups of the 1,4-dicarbonyl precursor into thiocarbonyls.[7][8] This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.[5] It has been demonstrated that the reaction proceeds via the direct sulfurization of the dicarbonyl compound, rather than through the formation and subsequent sulfurization of a furan intermediate.[8]
Conclusion
The choice between Lawesson's reagent and P₄S₁₀ for thiophene synthesis will depend on the specific requirements of the reaction, including the sensitivity of the substrate, desired reaction time, and cost considerations. For rapid, high-yielding syntheses, particularly with sensitive substrates, Lawesson's reagent, especially under microwave conditions, presents a clear advantage. However, for large-scale syntheses where cost is a primary concern and the substrate is robust, the less expensive P₄S₁₀ remains a viable option, albeit with potentially longer reaction times and more demanding conditions. Researchers should carefully consider these factors to select the optimal reagent for their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
Benchmarking Solar Cell Performance: A Comparative Guide to 1,4-Di(2-thienyl)-1,4-butanedione Polymers and Alternatives
For researchers, scientists, and professionals in drug development exploring advanced materials for organic electronics, this guide provides a comparative analysis of solar cells based on 1,4-Di(2-thienyl)-1,4-butanedione (PDTBDP) polymers. We present a side-by-side view of their performance with established and high-performing alternative polymer materials, supported by experimental data and detailed fabrication protocols.
The quest for efficient and cost-effective organic photovoltaic (OPV) devices has led to the exploration of a diverse range of polymeric semiconductors. Among these, polymers incorporating diketone moieties have garnered interest due to their tunable electronic properties and potential for high performance. This guide focuses on benchmarking solar cells fabricated with polymers containing the this compound unit against well-known alternatives, including the workhorse polymer Poly(3-hexylthiophene) (P3HT), the high-performing Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7-Th), and a representative high-efficiency polymer based on Diketopyrrolopyrrole (DPP).
Comparative Performance Data
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) |
| Di(2-thienyl)benzothiadiazole Copolymer | PC60BM | 1.91[1] | 0.64[1] | 5.68[1] | 64[1] |
| P3HT | PC61BM | ~3.8 - 4.36[2] | ~0.6 | ~10 | ~65 |
| PTB7-Th | PC71BM | ~8.92 - 10.8[3][4] | ~0.76 - 0.82[3][4] | ~16.37 - 19.1[3][4] | ~69.1 - 71.68[3][4] |
| DPP-based Polymer (PffBT-DPP) | PCBM | 6.8[5] | - | - | - |
| High-Efficiency DPP Derivative | PC71BM | 1.76[6] | - | - | - |
Note: The performance of organic solar cells is highly dependent on fabrication conditions, device architecture, and the specific acceptor material used. The values presented here are representative and sourced from different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the fabrication of organic solar cells using the compared polymer systems.
Device Fabrication: Di(2-thienyl)benzothiadiazole Copolymer Solar Cell[1]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with acetone and isopropyl alcohol for 10 minutes each.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 5000 rpm for 40 seconds, followed by baking at 120°C for 10 minutes.
-
Active Layer Deposition: A blend solution of the copolymer and PC60BM (1:1 weight ratio) in chlorobenzene (12 mg/mL) is spin-coated at 2000 rpm.
-
Cathode Deposition: A 100 nm thick aluminum (Al) cathode is thermally evaporated through a shadow mask under high vacuum (<5 × 10-7 torr).
Device Fabrication: P3HT:PC61BM Solar Cell[7]
-
Substrate Cleaning: ITO-patterned substrates (glass or PET) are cleaned in an ultrasonic bath with acetone, isopropanol, and methanol for 10 minutes each, followed by drying under a nitrogen flow.
-
Active Layer Solution Preparation: P3HT and PC61BM are dissolved in chlorobenzene (12 mg/mL) at a 1:1 mass ratio and stirred for 48 hours at 50°C.
-
Active Layer Deposition: The active layer blend is deposited by spin-coating.
-
Post-Deposition Annealing: The devices are thermally annealed at 110-120°C to optimize the active layer morphology.
-
Cathode Deposition: A silver (Ag) back electrode is deposited by magnetron sputtering.
Device Fabrication: PTB7-Th:PC71BM Solar Cell[3][4][8]
-
Substrate and HTL: Similar to the P3HT device, cleaned ITO substrates are coated with PEDOT:PSS.
-
Active Layer Solution Preparation: PTB7-Th and PC71BM are typically dissolved in a solvent like chlorobenzene or o-dichlorobenzene, often with additives such as 1,8-diiodooctane (DIO) to optimize the morphology. A common blend ratio is 1:1.5 by weight.[7]
-
Active Layer Deposition: The blend is spin-coated in a nitrogen-filled glove box to form an active layer of around 100 nm.[7]
-
Cathode and Interlayer: A thin layer of a material like calcium (Ca) or molybdenum oxide (MoO3) can be used as an interlayer before the final deposition of an aluminum or silver cathode.[7]
Device Fabrication: DPP-based Polymer Solar Cell[6]
-
Substrate Cleaning: Patterned ITO coated glass substrates are cleaned by ultrasonication in acetone and isopropyl alcohol.
-
HTL Deposition: A layer of PEDOT:PSS is spin-coated and annealed.
-
Active Layer Deposition: The DPP derivative and PC71BM are blended in a suitable solvent and spin-coated. The donor:acceptor ratio, film thickness, and annealing conditions (e.g., 110°C for 10 minutes) are critical optimization parameters.[6]
-
Cathode Deposition: A low work function metal like calcium followed by a protective layer of aluminum is typically evaporated as the cathode.
Visualizing the Benchmarking Workflow
The following diagram illustrates a generalized workflow for benchmarking the performance of different polymer-based solar cells.
Caption: Workflow for benchmarking organic solar cell performance.
Signaling Pathway of Photovoltaic Effect
The fundamental process of converting light into electricity in these organic solar cells follows a well-defined pathway, as illustrated below.
Caption: Key steps in the organic photovoltaic effect.
References
- 1. omicsonline.org [omicsonline.org]
- 2. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Validation of Thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of various thiophene-based polymers, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview for professionals engaged in the research and development of materials for applications ranging from organic electronics to biosensors.
Comparative Performance Data
The electrochemical performance of thiophene-based polymers is critically dependent on their molecular structure, including the nature of substituents and the conjugation length of the polymer backbone. Below is a summary of key quantitative data from various studies to facilitate a direct comparison.
| Polymer/Composite | Key Electrochemical Property | Value | Measurement Technique | Reference Electrode |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Oxidation Peak | Broad peak | Cyclic Voltammetry (CV) | - |
| Poly(3-methylthiophene) (PMeT) | Redox Peaks | Two pairs of redox peaks | Cyclic Voltammetry (CV) at ultramicroelectrode | - |
| Polythiophene (PTh) | Specific Capacity | 40 mAh g⁻¹ | Cyclic Voltammetry (CV) | - |
| Poly(parafluorophenylthiophene) (PFPT) | Specific Capacity | 7 mAh g⁻¹ | Cyclic Voltammetry (CV) | - |
| Polythiophene Nanofibers in TiO₂ Nanotubes | Specific Capacitance | 1052 F g⁻¹ | Galvanostatic Charge-Discharge (GCD) and CV | - |
| Poly[(thiophene)-alt-(PYT)] (PTPYT) | Average Discharge Voltage | ~2.4 V vs. Li/Li⁺ | Charge-Discharge Cycling | Li/Li⁺ |
| Poly[3-(dioxodihydroquinoxalinyl)thiophen-2,5-diyl] | Average Discharge Voltage | ~2.8 V vs. Li/Li⁺ | Charge-Discharge Cycling | Li/Li⁺ |
| P1 (EDOT and DPP based) | HOMO / LUMO | -5.17 eV / -3.74 eV | Cyclic Voltammetry (CV) | - |
| P2 (EDOT and DPP based) | HOMO / LUMO | -5.20 eV / -3.76 eV | Cyclic Voltammetry (CV) | - |
| Ester-functionalized thiophene (1-iPr) | Capacity Fade | 0.20% h⁻¹ | Galvanostatic Charge-Discharge | - |
| Ester-functionalized thiophene (1-tBu) | Capacity Fade | 3.85% h⁻¹ | Galvanostatic Charge-Discharge | - |
Detailed Experimental Protocols
The validation of electrochemical data for thiophene-based polymers relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for two of the most common and powerful techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Protocol 1: Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of electroactive species. For thiophene-based polymers, it provides information on oxidation and reduction potentials, electrochemical stability, and polymerization processes.
Objective: To determine the redox potentials and assess the electrochemical activity and stability of a thiophene-based polymer film.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)[1]
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile)[2][3]
-
Thiophene monomer or polymer solution
-
High-purity solvents (e.g., acetonitrile, dichloromethane)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and the solvent to be used for the electrolyte.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Fill the cell with the electrolyte solution containing the thiophene monomer or pre-cast polymer film on the working electrode.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Electropolymerization (if applicable):
-
To deposit a polymer film, cycle the potential between a defined range (e.g., -0.2 V to 1.8 V vs. SCE) for a set number of cycles.[4] The increasing current on successive cycles indicates polymer growth.[3]
-
Alternatively, apply a constant potential (potentiostatic electropolymerization) at which the monomer oxidizes (e.g., 1.7 eV vs. calomel electrode).[1]
-
-
Cyclic Voltammetry Measurement:
-
If a pre-cast film is used or after electropolymerization, transfer the polymer-coated electrode to a monomer-free electrolyte solution.[4]
-
Set the potential window to encompass the redox processes of the polymer.
-
Define the scan rate (e.g., 50 mV/s).[5]
-
Run the cyclic voltammogram for a desired number of cycles to assess stability. The shape and peak positions in the voltammogram reflect the properties of the polymer.[3]
-
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials.
-
Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials.
-
Assess the electrochemical stability by observing the change in peak currents and potentials over multiple cycles. A decrease in current suggests degradation.[5]
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-invasive technique for characterizing the electrical properties of electrochemical systems, including conducting polymers.[6] It provides insights into charge transfer resistance, double-layer capacitance, and diffusion processes.[6][7]
Objective: To evaluate the charge transfer resistance, capacitance, and ionic conductivity of a thiophene-based polymer film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for CV)
-
Polymer-coated working electrode
-
Electrolyte solution
Procedure:
-
Cell Setup and Equilibration:
-
Set up the three-electrode cell as described for CV, with the polymer-coated electrode as the working electrode in a monomer-free electrolyte.
-
Apply a DC potential at which the polymer is in a specific redox state (e.g., oxidized or neutral) and allow the system to stabilize.
-
-
EIS Measurement:
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for a conducting polymer typically shows a semicircle at high frequencies and a straight line at low frequencies.
-
The diameter of the semicircle corresponds to the charge transfer resistance (Rct).[7] A smaller diameter indicates lower resistance and faster charge transfer.[7]
-
Fit the impedance data to an equivalent electrical circuit model to quantify the different electrochemical processes (e.g., solution resistance, charge transfer resistance, double-layer capacitance, and Warburg impedance for diffusion).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical validation of thiophene-based polymers.
Structure-Property Relationship
This diagram illustrates the logical relationship between the molecular structure of thiophene-based polymers and their resulting electrochemical properties.
References
- 1. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Charge Transport Properties of Thiophene vs. Furan Polymers
For Researchers, Scientists, and Drug Development Professionals
The development of organic electronics has been significantly driven by the exploration of novel conjugated polymers with tailored electronic properties. Among these, polymers based on five-membered heterocyclic rings, particularly thiophene and furan, have emerged as prominent candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The choice between a sulfur-containing thiophene unit and its oxygen-containing furan analogue in the polymer backbone can have profound effects on the material's charge transport characteristics. This guide provides an objective comparison of the charge transport properties of thiophene- versus furan-based polymers, supported by experimental data, to aid researchers in the selection and design of materials for their specific applications.
Fundamental Differences: Thiophene vs. Furan
The distinct electronic and structural properties of thiophene and furan monomers are at the heart of the differing charge transport characteristics of their corresponding polymers. Sulfur, being less electronegative and possessing accessible 3d orbitals, contributes to a higher degree of aromaticity in thiophene compared to the more electronegative oxygen in furan.[1] This fundamental difference influences several key parameters that govern charge transport, including:
-
Aromaticity and Electron Delocalization: The higher aromaticity of thiophene leads to more effective electron delocalization along the polymer backbone, which is generally favorable for intra-chain charge transport.[1]
-
Oxidation Potential: Furan's higher oxidation potential, due to the greater electronegativity of oxygen, makes it more resistant to oxidation compared to thiophene.[1]
-
Backbone Conformation: The smaller size of the oxygen atom in furan reduces steric hindrance between adjacent monomer units, often leading to a more planar polymer backbone compared to polythiophenes.[1] A planar conformation enhances π-orbital overlap and can facilitate both intra- and inter-chain charge transport.
Quantitative Comparison of Charge Transport Properties
The following tables summarize key quantitative data for comparing the charge transport properties of thiophene- and furan-based polymers.
Table 1: Charge Carrier Mobility in Diketopyrrolopyrrole (DPP)-Based Copolymers [1]
| Polymer ID | Furan Content | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| P(TDPP-T) | 0% (All-Thiophene) | 1.20 ± 0.21 | 0.85 ± 0.15 | > 10⁵ |
| P(FTDPP-T) | 50% (Furan on one side) | 1.15 ± 0.18 | 0.75 ± 0.12 | > 10⁵ |
| P(TDPP-F) | 50% (Furan on flanking unit) | 0.80 ± 0.15 | 0.55 ± 0.10 | > 10⁵ |
| P(FTDPP-F) | 100% (Furan on both sides) | 0.50 ± 0.10 | 0.30 ± 0.08 | > 10⁵ |
Table 2: Electrical Conductivity of Polythiophene and Polyfuran
| Polymer | Conductivity (S/cm) | Notes |
| Polythiophene (doped) | 10² | Electrochemically prepared from thiophene monomers. |
| Poly(terthiophene) (doped) | 10⁰ | Electrochemically prepared from terthiophene. |
| Polyfuran (doped) | 10⁻⁵ to 10⁻² | Historically reported values. |
| Polyfuran (doped) | ~1 | Recent work on electropolymerized oligofurans. |
Table 3: Ionization Potential and Electron Affinity of Thiophene and Furan Monomers
| Molecule | Ionization Potential (eV) | Electron Affinity (eV) |
| Thiophene | 8.87 | -0.37 |
| Furan | 8.88 | -0.58 |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of material properties. Below are outlines of standard protocols for key experiments in the characterization of charge transport in conjugated polymers.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Objective: To determine the charge carrier mobility and on/off ratio of a polymer semiconductor.
Materials:
-
Heavily doped silicon wafers with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Polymer semiconductor solution in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Source and drain electrode material (e.g., gold)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
(Optional) Self-assembled monolayer (SAM) treatment for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. The substrates are then dried with a stream of nitrogen gas and baked at 120°C for 30 minutes to remove any residual moisture.
-
(Optional) Surface Treatment: To improve the interface between the dielectric and the semiconductor, a SAM of OTS can be applied. This is typically done by vapor deposition or by immersing the substrate in a dilute OTS solution.
-
Semiconductor Deposition: The polymer semiconductor film is deposited onto the SiO₂ surface. Spin coating is a common technique, where a few drops of the polymer solution are dispensed onto the substrate, which is then spun at a high speed (e.g., 2000 rpm) to create a thin, uniform film. The film is then annealed at a specific temperature (e.g., 150°C) to remove residual solvent and improve the film morphology.
-
Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor film (top-contact configuration) or patterned on the dielectric before semiconductor deposition (bottom-contact configuration). This is typically done by thermal evaporation of gold through a shadow mask to define the channel length and width.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
Data Analysis: The field-effect mobility (μ) is calculated from the saturation region of the transfer curve using the following equation:
Id = (W / 2L) * Ci * μ * (Vgs - Vth)²
where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vth is the threshold voltage.
Time-of-Flight (TOF) Photoconductivity Measurement
Objective: To directly measure the charge carrier mobility in a bulk semiconductor film.
Materials:
-
Sandwich-type device structure: two transparent or semi-transparent electrodes (e.g., ITO, thin metal layer) with the polymer film in between.
-
Pulsed laser with a wavelength that is strongly absorbed by the polymer.
-
Voltage source.
-
Oscilloscope to record the transient photocurrent.
Procedure:
-
Device Fabrication: A thick film (typically several micrometers) of the polymer is sandwiched between two electrodes.
-
Measurement Setup: The device is placed in a circuit with a voltage source and a resistor. A pulsed laser is used to generate a sheet of charge carriers near one of the electrodes.
-
Data Acquisition: An electric field is applied across the device, causing the photogenerated charge carriers to drift towards the opposite electrode. The resulting transient photocurrent is measured across the resistor using an oscilloscope.
-
Data Analysis: The transit time (tT) of the charge carriers is determined from the photocurrent transient. The mobility (μ) is then calculated using the equation:
μ = d² / (V * tT)
where d is the thickness of the polymer film and V is the applied voltage.
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of thiophene and furan monomers.
Factors Influencing Charge Transport
Caption: Factors influencing charge transport in these polymers.
Experimental Workflow for OFET Fabrication and Measurement
References
Safety Operating Guide
Personal protective equipment for handling 1,4-Di(2-thienyl)-1,4-butanedione
Essential Safety and Handling Guide for 1,4-Di(2-thienyl)-1,4-butanedione
For researchers, scientists, and drug development professionals working with this compound (CAS No: 13669-05-1), this guide provides essential safety protocols and logistical information for its handling and disposal. While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety procedures is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, a dust mask or respirator may be used. |
| Hand Protection | Chemical-resistant gloves. |
This information is based on standard laboratory safety practices for non-hazardous materials. Always consult the specific Safety Data Sheet (SDS) for the most up-to-date recommendations.
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and efficiency.
1. Pre-Handling and Preparation:
-
Documentation Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Work Area Preparation: Designate a clean and well-ventilated area for handling the compound. Ensure easy access to safety equipment, including an eyewash station and safety shower.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a chemical fume hood if there is a potential for dust formation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spill Management: In case of a spill, isolate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, follow the emergency procedures outlined in the SDS.
3. Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
PPE Doffing: Remove personal protective equipment in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of unused this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should be placed in a sealed, labeled waste container.
-
Waste Collection: Arrange for the collection of chemical waste by a licensed disposal company. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
